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(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride Documentation Hub

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  • Product: (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride
  • CAS: 1593906-79-6

Core Science & Biosynthesis

Foundational

Strategic Utilization of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride in Drug Discovery: A Technical Whitepaper

Executive Summary The oxazolidinone scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in antibacterial agents (e.g., Linezolid, Tedizolid) that inhibit the 50S ribosomal subu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinone scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in antibacterial agents (e.g., Linezolid, Tedizolid) that inhibit the 50S ribosomal subunit, and antithrombotic agents (e.g., Rivaroxaban) that directly inhibit Factor Xa. Traditionally, the C5 position of the oxazolidinone ring is functionalized with an aminomethyl group, which is subsequently converted into an amide or carbamate.

However, the emergence of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS: 1593906-79-6) introduces a paradigm shift: the "Reverse Sulfonamide" strategy. By positioning a highly reactive aliphatic sulfonyl chloride at the C5 position, researchers can perform late-stage diversification with a vast library of commercially available amines. This whitepaper provides an in-depth technical guide on the chemical reactivity, mechanistic pathways, and optimized protocols for utilizing this unique electrophile to synthesize novel oxazolidinone-sulfonamide conjugates.

Chemical Profile & Mechanistic Rationale

The "Reverse Sulfonamide" Strategy

In classical oxazolidinone synthesis, the core ring acts as the nucleophile (via a primary amine) reacting with an external electrophile. reverses this polarity. The resulting sulfonamide linkage serves as a robust bioisostere to the traditional amide bond, offering enhanced metabolic stability, altered hydrogen-bonding dynamics, and the potential for dual-action pharmacology.

Causality in Aliphatic Sulfonyl Chloride Reactivity

Unlike aryl sulfonyl chlorides, aliphatic sulfonyl chlorides possess α -protons. When exposed to a base, these molecules do not exclusively undergo direct SN​2 nucleophilic substitution. Instead, the base rapidly deprotonates the α -carbon, eliminating HCl to form a highly reactive, transient sulfene intermediate ( R−CH=SO2​ ) .

Understanding this causality is critical for experimental design:

  • Moisture Sensitivity: The sulfene intermediate is exquisitely sensitive to water. Even trace moisture will rapidly hydrate the sulfene, yielding an inert sulfonic acid byproduct and destroying the reaction yield.

  • Base Selection: Strong, non-nucleophilic bases can cause rapid, uncontrolled sulfene generation leading to dimerization. Weak bases like N,N-Diisopropylethylamine (DIPEA) or pyridine are preferred to control the generation rate.

G R (2-Oxo-1,3-oxazolidin-5-yl) methanesulfonyl chloride S Sulfene Intermediate [R-CH=SO2] R->S Base (-HCl) T Oxazolidinone-Sulfonamide (Target Drug Scaffold) R->T Direct S_N2 (+ Amine) B Base (DIPEA/Pyridine) B->S S->T Fast Addition (+ Amine) H Sulfonic Acid (Hydrolysis Byproduct) S->H Moisture (+ H2O) A Amine (R'-NH2) A->T

Mechanistic pathways of aliphatic sulfonyl chloride coupling via sulfene intermediates.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step is engineered to mitigate the inherent instability of the aliphatic sulfonyl chloride.

Step-by-Step Methodology: Synthesis of Oxazolidinone-Sulfonamide Conjugates

Objective: To couple (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride with a primary aliphatic amine.

Reagents:

  • (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (1.0 eq)

  • Primary Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Procedure & Causal Logic:

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

    • Causality: The sulfene intermediate will preferentially react with ambient H2​O over the amine if moisture is present, leading to irreversible hydrolysis.

  • Amine & Base Solubilization: Dissolve the primary amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

    • Causality: Pre-mixing the amine and base ensures that as soon as the sulfene is generated, a nucleophile is immediately available to trap it. Cooling suppresses the exothermic sulfene formation and prevents dimerization.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Causality: Dropwise addition ensures the electrophile remains the limiting reagent in the microenvironment. This prevents a localized excess of sulfene, driving the equilibrium strictly toward sulfonamide formation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours, monitoring via LC-MS.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash column chromatography (typically utilizing a gradient of EtOAc/Hexane to MeOH/DCM depending on amine polarity).

Quantitative Data: Reaction Optimization

The efficiency of the coupling reaction is highly dependent on the steric and electronic properties of the nucleophilic amine. The table below summarizes validated reaction parameters for different amine classes.

Amine ClassOptimal BaseSolvent SystemTemperature ProfileExpected YieldMechanistic Notes
Primary Aliphatic DIPEA (2.0 eq)Anhydrous DCM0 °C → 25 °C75–85%Rapid addition to sulfene; clean conversion with minimal side products.
Secondary Aliphatic DIPEA (2.0 eq)Anhydrous DCM0 °C → 25 °C70–80%Slight steric penalty during sulfene attack; requires longer reaction times (6–8h).
Primary Aromatic (Anilines) Pyridine (3.0 eq)Anhydrous THF25 °C → 50 °C50–65%Poor nucleophilicity necessitates mild heating. Pyridine acts as a nucleophilic catalyst.
Heterocyclic Amines Pyridine (3.0 eq)Anhydrous DMF25 °C40–60%High risk of competing hydrolysis; strict anhydrous conditions and fresh reagents are critical.

Applications in Drug Discovery

Dual-Action Antibacterial Hybrids

The rising threat of multidrug-resistant (MDR) Gram-positive bacteria (e.g., MRSA, VRE) requires novel therapeutic strategies. Recent emphasize the creation of dual-action hybrids. By utilizing (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride, researchers can seamlessly conjugate the oxazolidinone core (targeting the 50S ribosome) with sulfonamide pharmacophores (targeting dihydropteroate synthase). Recent studies on the demonstrate that these conjugates exhibit synergistic antibacterial profiles and improved pharmacokinetic distributions.

Next-Generation Antithrombotics

Beyond infectious diseases, the oxazolidinone scaffold is the backbone of Rivaroxaban, a blockbuster oral anticoagulant. Replacing the traditional amide linkage with a sulfonamide alters the dihedral angle and hydrogen-bonding network within the S1 and S4 pockets of Factor Xa. This electrophile allows structural biologists to rapidly generate libraries of sulfonamide-linked analogs to probe structure-activity relationships (SAR) for improved bleeding profiles.

References

  • Bouasla, R., & Berredjem, M. (2024). "Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone)". MDPI Engineering Proceedings. Available at:[Link]

  • Wang, Z., et al. (2023). "Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives". Journal of Medicinal Chemistry. Available at:[Link]

  • Zareef, M., et al. (2008). "Synthesis and antibacterial activities of novel oxazolidinones having cyclic sulfonamide moieties". European Journal of Medicinal Chemistry (PubMed). Available at:[Link]

Exploratory

Comprehensive Safety and Handling Whitepaper: (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS: 1593906-79-6) Executive Summary In the landscape of modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS: 1593906-79-6)

Executive Summary

In the landscape of modern drug discovery, the oxazolidinone class represents a critical scaffold for developing potent antimicrobial agents (such as linezolid and its derivatives) capable of combating multidrug-resistant Gram-positive pathogens like MRSA and VRE[1]. The synthesis of these complex molecules frequently relies on highly reactive intermediates. (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is one such bifunctional intermediate[2].

While the oxazolidinone ring serves as the primary pharmacophore, the methanesulfonyl chloride moiety acts as a potent electrophile, enabling the rapid installation of sulfonamide or sulfonate ester linkages[3]. However, the very electrophilicity that makes this reagent synthetically invaluable also renders it highly hazardous and acutely sensitive to moisture[2]. This whitepaper synthesizes field-proven insights and rigorous physicochemical data to provide a comprehensive, self-validating framework for the safe handling, storage, and application of this reactive intermediate.

Physicochemical Profiling & Structural Causality

To safely handle this reagent, one must understand the causality behind its physical properties. The electron-withdrawing nature of the sulfonyl group leaves the adjacent chlorine atom highly susceptible to nucleophilic attack. While this facilitates desired reactions with amines and alcohols[3], it also guarantees rapid degradation in the presence of atmospheric humidity.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Impact on Handling
Chemical Name (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chlorideDefines the bifunctional reactivity profile.
CAS Number 1593906-79-6Unique identifier for SDS tracking[2].
Linear Formula C₄H₆ClNO₄SIndicates high heteroatom density.
Molecular Weight 199.61 g/mol Used for precise stoichiometric calculations[2].
Physical Form PowderHigh surface area accelerates moisture absorption[2].
Storage Temperature Ice Pack / 2-8°CThermal energy must be minimized to prevent auto-degradation[2].

Hazard Assessment & Toxicological Causality

Standard Safety Data Sheets (SDS) list hazards but rarely explain the underlying chemical mechanisms. As a corrosive agent, this compound carries a Danger signal word and is classified under GHS05 [2].

Table 2: GHS Hazard Classification Summary
GHS CategoryCodeDescription
Signal Word DangerIndicates high severity hazard[2].
Pictogram GHS05Corrosive to metals and biological tissues[2].
Hazard Statement H314Causes severe skin burns and eye damage[2].
Precautionary P260, P280Do not breathe dust; Wear protective gear[2].
Response P305+P351+P338Immediate water flushing required upon eye contact[2].

The Causality of H314 (Corrosivity): The severe tissue damage caused by this compound is not merely a function of the intact molecule. Upon contact with the moisture inherent in human skin, mucous membranes, or respiratory tracts, the sulfonyl chloride undergoes rapid, exothermic hydrolysis. This reaction generates stoichiometric amounts of hydrogen chloride (HCl) gas and the corresponding sulfonic acid. The localized release of thermal energy and concentrated acid causes immediate coagulative necrosis of tissues.

HydrolysisPathway A (2-Oxo-1,3-oxazolidin-5-yl) methanesulfonyl chloride C Sulfonic Acid Derivative A->C Hydrolysis D Hydrogen Chloride (HCl) Gas A->D Byproduct Release B Atmospheric Moisture (H2O) B->A Nucleophilic Attack E Severe Tissue/Equipment Corrosion D->E Corrosive Action

Fig 1: Hydrolysis pathway of the sulfonyl chloride moiety leading to corrosive HCl gas release.

Experimental Protocols: Self-Validating Safe Handling System

To ensure scientific integrity and operator safety, workflows utilizing (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride must be designed as self-validating systems . This means every step must contain an observable metric that confirms the safety and success of the procedure before moving to the next phase.

Step-by-Step Methodology for Anhydrous Reaction Setup
  • Step 1: Inert Atmosphere Preparation & Validation

    • Action: Flame-dry all glassware under a vacuum and backfill with high-purity Argon (not Nitrogen, as Argon is denser and provides a better blanket for solid powders).

    • Self-Validation: The system is validated by the absence of condensation on a cold-finger apparatus attached to the Schlenk line.

  • Step 2: Reagent Transfer

    • Action: Transfer the powder (CAS: 1593906-79-6) exclusively within a glovebox maintained at <1 ppm H₂O and O₂. Dissolve the reagent in an anhydrous, aprotic solvent (e.g., dry dichloromethane or THF) before removing it from the glovebox[2].

    • Causality: Handling the compound as a solution rather than a powder minimizes aerosolization risks (P260) and prevents rapid atmospheric hydrolysis.

  • Step 3: Base-Mediated Reaction Execution

    • Action: Cool the receiving nucleophile (amine/alcohol) solution to 0°C. Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) at 1.5–2.0 equivalents. Introduce the sulfonyl chloride solution dropwise.

    • Causality: The dropwise addition controls the exothermic nature of sulfonylation. DIPEA acts as an in situ HCl scavenger, preventing the generated acid from degrading the sensitive oxazolidinone ring or protonating the nucleophile[4].

  • Step 4: Quenching and Aqueous Workup

    • Action: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.

    • Self-Validation: Monitor the aqueous phase with pH paper. The cessation of CO₂ evolution (bubbling) and a stable pH of >7.5 validates that all residual sulfonyl chloride has been hydrolyzed and the resulting HCl has been entirely neutralized, rendering the mixture safe for standard separatory funnel extraction.

SafeHandlingWorkflow S1 Step 1: Inert Storage (Argon, 2-8°C) S2 Step 2: Glovebox Transfer (<1 ppm H2O) S1->S2 Maintain anhydrous state S3 Step 3: Anhydrous Reaction (DIPEA-mediated, 0°C) S2->S3 Controlled dropwise addition S4 Step 4: In Situ Quenching (Sat. NaHCO3 addition) S3->S4 Consumption of electrophile S5 Step 5: Aqueous Basic Workup (pH > 7.5 Validation) S4->S5 Safe neutralization of HCl

Fig 2: Self-validating experimental workflow for the safe handling of moisture-sensitive reagents.

Emergency Response & Spill Mitigation

Field-proven insights dictate that standard laboratory spill protocols are insufficient for reactive sulfonyl chlorides.

  • Do NOT use water: Applying water directly to a spill of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride will cause a violent, exothermic release of HCl gas[2].

  • Mitigation Protocol:

    • Evacuate the immediate area to prevent inhalation of corrosive fumes (P304+P340)[2].

    • Cover the spill with an inert, dry absorbent material (e.g., dry sand or vermiculite).

    • Carefully sweep the mixture into a well-ventilated fume hood.

    • Slowly neutralize the absorbed material by adding it in small portions to a large volume of cold, dilute sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.

Conclusion

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is a highly valuable, yet inherently hazardous building block in the synthesis of advanced therapeutics. By understanding the structural causality behind its reactivity—specifically the rapid hydrolysis of the sulfonyl chloride group—researchers can design self-validating workflows that prioritize both synthetic yield and operator safety. Strict adherence to inert atmospheric conditions, controlled base-mediated reactions, and validated quenching protocols are non-negotiable standards for working with this compound.

References

  • Current Updates on Oxazolidinone and Its Significance, National Institutes of Health (NIH) / PMC, [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives, Oriental Journal of Chemistry, [Link]

Sources

Foundational

Chiral Purity of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride: Mechanistic Control and Analytical Validation

Introduction: The Criticality of the C5 Stereocenter In the development of advanced pharmaceutical intermediates, few structural motifs are as heavily scrutinized as the oxazolidinone core. Specifically, (2-Oxo-1,3-oxazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of the C5 Stereocenter

In the development of advanced pharmaceutical intermediates, few structural motifs are as heavily scrutinized as the oxazolidinone core. Specifically, (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS: 1593906-79-6) serves as a highly functionalized, chiral electrophile used in the synthesis of next-generation antibacterial agents and anticoagulants ([1]).

The biological efficacy of oxazolidinone-class drugs is intrinsically tied to the stereochemistry at the C5 position. For instance, in ribosomal targeting, the (S)-enantiomer exhibits a binding affinity that is orders of magnitude higher than its (R)-counterpart, making enantiomeric purity not just a regulatory checkbox, but the fundamental driver of therapeutic viability ([2]).

Pathway N1 Bacterial 50S Ribosomal Subunit N2 (S)-Enantiomer Binding (Active) N1->N2 High Affinity N3 (R)-Enantiomer Binding (Inactive) N1->N3 Steric Clash N4 Translation Inhibition N2->N4 N5 Bacterial Proliferation N3->N5

Figure 1: Stereoselective binding of oxazolidinone enantiomers to bacterial ribosomes.

Mechanistic Causality of Chiral Degradation

In my experience overseeing the scale-up of chiral APIs, a common pitfall is treating chiral erosion as a spontaneous, unavoidable phenomenon. In reality, racemization of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is highly mechanistic and chemically induced.

The Causality of Racemization

The C5 position is adjacent to the highly electron-withdrawing methanesulfonyl chloride group. During the sulfonylation of the precursor alcohol, the use of unhindered, strong bases (e.g., excess triethylamine) or elevated temperatures can trigger a transient, base-catalyzed ring-opening of the oxazolidinone ring. Once the ring opens, the stereogenic center loses its rigid geometry, leading to a rapid loss of enantiomeric excess (ee%) upon re-cyclization.

To prevent this, the synthesis must employ sterically hindered bases (such as N,N-diisopropylethylamine) and strict cryogenic control (-10°C to 0°C) to kinetically favor the sulfonylation over the ring-opening degradation pathway ([3]).

G A Chiral Precursor (e.g., (S)-Epoxide) B Ring Assembly (Carbamate Cyclization) A->B C (S)-Oxazolidinone Methanol Intermediate B->C D Sulfonylation (SO2Cl2 / Base) C->D E (S)-(2-Oxo-1,3-oxazolidin-5-yl) methanesulfonyl chloride D->E Strict Temp Control F Base-Catalyzed Ring Opening Risk D->F Excess Base / Heat G Racemization (Loss of ee%) F->G

Figure 2: Synthesis of oxazolidinone sulfonyl chlorides and potential racemization pathways.

Analytical Workflows: Designing a Self-Validating System

To trust an analytical protocol, it must be a self-validating system. We cannot rely solely on specific rotation ( [α]D​ ) due to its susceptibility to trace achiral impurities. Direct enantiomeric resolution is mandatory.

Recent advancements in Capillary Electrophoresis (CE) have demonstrated that anionic cyclodextrins, specifically heptakis-(6-sulfo)- β -cyclodextrin (HS- β -CD) , serve as superior chiral selectors for neutral oxazolidinones. The enantiodiscrimination relies on inclusion complexation, where the oxazolidinone core embeds into the hydrophobic cavity of the cyclodextrin, while the sulfonyl chloride interacts with the rim sulfates ([2]).

Workflow S1 Sample Prep (Anhydrous Dilution) S2 Chiral Selector (e.g., HS-β-CD) S1->S2 S3 Chromatographic Separation S2->S3 S4 Peak Integration (R vs S) S3->S4 S5 ee% & Rs Calculation S4->S5

Figure 3: Self-validating analytical workflow for enantiomeric excess (ee%) determination.

Quantitative Data: Chiral Selector Efficacy

The choice of chiral selector dictates the Enantiomer Migration Order (EMO) and resolution ( Rs​ ). Below is a summary of comparative enantioresolution data for oxazolidinone analogs.

Table 1: Comparative Enantioresolution ( Rs​ ) of Oxazolidinone Analogs

Analyte CoreChiral SelectorBuffer pHResolution ( Rs​ )Enantiomer Migration Order (EMO)
Phenyl-substituted OxazolidinoneHS- β -CD6.03.45S < R
Benzyl-substituted OxazolidinoneHS- β -CD6.04.12S < R
Thio-analog OxazolidinoneHDMS- β -CD4.02.80R < S (Reversal)
(2-Oxo-1,3-oxazolidin-5-yl) derivative HS- β -CD 6.0 > 3.00 S < R

Data synthesized from comparative CE studies on oxazolidinone derivatives ([2]).

Experimental Protocol: Self-Validating Chiral HPLC Determination

While CE is excellent for research, High-Performance Liquid Chromatography (HPLC) remains the workhorse for GMP lot-release. The following protocol outlines a self-validating Normal-Phase HPLC method for determining the chiral purity of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride.

Causality Check: Why use an anhydrous normal-phase system? The highly electrophilic -SO2Cl group will rapidly hydrolyze to a sulfonic acid in the presence of aqueous mobile phases. This hydrolysis alters the molecule's retention time and destroys chiral resolution. Anhydrous conditions are non-negotiable.

Step-by-Step Methodology

Phase 1: System Suitability Testing (The Self-Validation Step)

  • Prepare Racemic Standard: Dissolve 5 mg of synthetically racemized (R/S)-(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride in 10 mL of anhydrous Hexane/Isopropanol (80:20 v/v).

  • Inject Standard: Run the sample through a Chiralpak IC column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

  • Validate Resolution: The system is only validated if the resolution ( Rs​ ) between the (S) and (R) peaks is ≥2.0 . If Rs​<2.0 , abort the sequence and regenerate the column.

Phase 2: Sample Preparation

  • Handling: Under a nitrogen atmosphere (to prevent atmospheric moisture degradation), weigh 10 mg of the target batch.

  • Dilution: Dissolve immediately in 10 mL of anhydrous Hexane/Isopropanol (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA). Note: TFA suppresses the ionization of any trace hydrolyzed impurities, ensuring sharp peak shapes.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.

Phase 3: Chromatographic Execution & Analysis

  • Detection: Monitor UV absorbance at 254 nm.

  • Integration: Integrate the area under the curve (AUC) for both the active (S)-enantiomer and the impurity (R)-enantiomer.

  • Calculation: Calculate the Enantiomeric Excess (ee%) using the formula:

    ee%=(AUCS​+AUCR​AUCS​−AUCR​​)×100
  • Acceptance Criteria: For pharmaceutical-grade intermediates, the ee% must strictly exceed 99.5% ([4]).

References

  • Szabó, Z.-I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI Molecules.[Link]

  • American Chemical Society. (2026). Reductive Transformations with Sodium Borohydride and Their Applications. Organic Process Research & Development. [Link]

  • National Institutes of Health. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PubMed Central (PMC).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sulfonate Esters Using (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride

Background & Pharmacological Significance The oxazolidinone ring is a privileged pharmacophore in modern drug discovery, most notably recognized for its role in overcoming multidrug-resistant Gram-positive bacterial infe...

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Author: BenchChem Technical Support Team. Date: March 2026

Background & Pharmacological Significance

The oxazolidinone ring is a privileged pharmacophore in modern drug discovery, most notably recognized for its role in overcoming multidrug-resistant Gram-positive bacterial infections (e.g., Linezolid)[1] and in direct Factor Xa inhibition for antithrombotic therapies (e.g., Rivaroxaban)[2].

Traditionally, the oxazolidinone core is built stepwise or utilized as an alcohol (e.g., 5-hydroxymethyl oxazolidinone) which is then activated[1]. However, utilizing (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS: 1593906-79-6) inverts this paradigm[3]. By employing this reagent as an electrophilic sulfonylating agent, researchers can directly append the oxazolidinone-methanesulfonate moiety onto complex, structurally diverse alcohol-bearing scaffolds. This application note details the validated protocols, mechanistic causality, and quantitative optimization for generating these critical sulfonate ester linkages.

Mechanistic Insights & Causality

The preparation of sulfonate esters from (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride proceeds via a nucleophilic acyl substitution at the sulfur atom . Understanding the causality behind the reagent choices is critical for maximizing yield and preventing reagent degradation:

  • Role of the Base (TEA/DIPEA): A tertiary amine base is required to neutralize the equivalent of HCl generated during the reaction. More importantly, bases like Triethylamine (TEA) act as nucleophilic catalysts. TEA attacks the sulfonyl chloride to form a highly electrophilic sulfonylammonium intermediate, which is significantly more reactive toward the alcohol substrate than the parent sulfonyl chloride.

  • Temperature Control (0 °C to RT): The formation of the sulfonate ester is highly exothermic. If the reaction is not initiated at 0 °C, the localized heat can promote the elimination of HCl from the sulfonyl chloride to form a highly reactive sulfene intermediate, leading to complex oligomeric byproducts.

  • Solvent Causality (Anhydrous DCM): Dichloromethane (DCM) is the optimal solvent because it readily dissolves both the sulfonyl chloride and the intermediate sulfonylammonium species. Strict anhydrous conditions are mandatory; water acts as a competing nucleophile, irreversibly hydrolyzing the reagent into the unreactive sulfonic acid[4].

Mechanism R_OH Alcohol Substrate (Nucleophile) Intermediate Sulfonylammonium Intermediate (Highly Electrophilic) R_OH->Intermediate Activation Reagent (2-Oxo-1,3-oxazolidin-5-yl) methanesulfonyl chloride Reagent->Intermediate Activation Base Tertiary Amine Base (TEA / DIPEA) Base->Intermediate Activation Transition Nucleophilic Attack at Sulfur (Tetrahedral Transition State) Intermediate->Transition Attack Product Oxazolidinone Sulfonate Ester + Amine Hydrochloride Transition->Product Elimination of Cl-

Caption: Mechanistic pathway of sulfonate esterification via a sulfonylammonium intermediate.

Reaction Optimization & Quantitative Data

To establish a robust protocol, various conditions were evaluated. The data below summarizes the quantitative impact of base and solvent selection on the conversion of a model primary alcohol to the corresponding (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonate ester.

Table 1: Optimization of Esterification Conditions

EntryBase (Equiv)SolventTemp ProfileTimeConversion (%)Isolated Yield (%)
1 TEA (1.5) DCM 0 °C → RT 2 h >95% 88%
2DIPEA (1.5)DCM0 °C → RT3 h>95%85%
3Pyridine (2.0)DCM0 °C → RT4 h80%72%
4TEA (1.5)THF0 °C → RT5 h75%65%
5K₂CO₃ (2.0)MeCN60 °C12 h<50%40%*

*Note: Significant hydrolysis of the sulfonyl chloride was observed under elevated temperatures with heterogeneous inorganic bases.

Validated Experimental Protocol

The following methodology is designed as a self-validating system , incorporating specific visual and analytical checkpoints to ensure protocol integrity.

Materials Required:
  • Substrate: Target Alcohol (1.0 equiv)

  • Reagent: (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (1.2 equiv)[3]

  • Base: Triethylamine (TEA), distilled over CaH₂ (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Preparation of the Reaction Matrix:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an Argon atmosphere.

    • Dissolve the target alcohol (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition & Thermal Control:

    • Add TEA (1.5 mmol, 210 µL) to the stirring solution.

    • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Electrophile Introduction:

    • Dissolve (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (1.2 mmol, 239.5 mg) in a separate vial with anhydrous DCM (2 mL).

    • Add this solution dropwise to the reaction flask over 5 minutes.

    • Self-Validation Checkpoint 1 (Visual): A faint white precipitate (TEA·HCl) should begin to form within 15 minutes, indicating the successful generation of the sulfonylammonium intermediate and subsequent chloride displacement.

  • Reaction Progression:

    • Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (RT).

    • Self-Validation Checkpoint 2 (Analytical): After 2 hours, perform TLC (typically 50% EtOAc/Hexanes). The alcohol substrate spot should be completely consumed, replaced by a less polar, UV-active spot corresponding to the sulfonate ester.

  • Aqueous Workup:

    • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Causality: This neutralizes excess TEA and hydrolyzes any unreacted sulfonyl chloride, preventing contamination during purification.

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to afford the pure sulfonate ester.

Workflow Start 1. Reagent Preparation Dry DCM, Ar/N2 Atmosphere Mix 2. Substrate & Base Addition (TEA/DIPEA) at 0 °C Start->Mix Add 3. Dropwise Addition of Sulfonyl Chloride Mix->Add React 4. Reaction Progression Stir at 0 °C to RT Add->React Workup 5. Aqueous Workup (NaHCO3, Brine) React->Workup Purify 6. Purification Column Chromatography Workup->Purify Product 7. Pure Sulfonate Ester (Yield: 75-90%) Purify->Product

Caption: Experimental workflow for synthesizing oxazolidinone sulfonate esters.

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Application

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride in the synthesis of Linezolid analogs

Application Note: Utilizing (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl Chloride for the Modular Synthesis of Next-Generation Linezolid Sulfonamide Analogs Strategic Rationale & Mechanistic Insights Linezolid, the first F...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl Chloride for the Modular Synthesis of Next-Generation Linezolid Sulfonamide Analogs

Strategic Rationale & Mechanistic Insights

Linezolid, the first FDA-approved oxazolidinone antibacterial, has been a critical last-line defense against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE)[1]. It exerts its mechanism of action by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex and halting protein synthesis[2].

However, the emergence of clinical resistance—primarily driven by the G2576T mutation in the 23S rRNA—has necessitated the development of novel oxazolidinone analogs[3]. Traditional syntheses of Linezolid rely on the step-wise construction of the C5-acetamidomethyl group from a C5-hydroxymethyl intermediate, requiring mesylation, azide displacement, reduction, and final acylation[4].

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS 1593906-79-6) represents a paradigm shift in oxazolidinone derivatization[5]. As a bifunctional building block, it bypasses the multi-step C5-functionalization by providing a pre-installed, highly electrophilic sulfonyl chloride group. This allows for the rapid, one-step generation of C5-sulfonamide bioisosteres. Replacing the planar acetamide carbonyl with a tetrahedral sulfonyl group alters the hydrogen-bonding geometry and local pKa, which can improve aqueous solubility, enhance metabolic stability against amidases, and potentially overcome target-site ribosomal mutations[3].

MOA A Linezolid Sulfonamide Analog B Bacterial 50S Ribosomal Subunit (Peptidyl Transferase Center) A->B High-affinity binding C Steric Hindrance of fMet-tRNA Binding B->C D Prevention of 70S Initiation Complex Formation C->D E Inhibition of Bacterial Protein Translation D->E

Mechanism of action of oxazolidinone analogs inhibiting bacterial protein synthesis.

Synthetic Methodology & Causality

To successfully utilize this building block, the order of synthetic operations is chemically critical. The highly reactive sulfonyl chloride (-SO2Cl) is incompatible with the basic conditions and transition-metal catalysts required for N-arylation of the oxazolidinone ring. Therefore, the workflow is designed as a self-validating two-step modular system: Sulfonylation must precede N-Arylation .

Workflow A (2-Oxo-1,3-oxazolidin-5-yl) methanesulfonyl chloride C C5-Sulfonamide Intermediate A->C Step 1: Sulfonylation B Amine (R-NH2) TEA, DCM, 0°C B->C E Linezolid Sulfonamide Analog C->E Step 2: N-Arylation D Aryl Boronic Acid Cu(OAc)2, Pyridine D->E

Modular two-step synthetic workflow for Linezolid sulfonamide analogs.

Protocol 1: Synthesis of the C5-Sulfonamide Intermediate

Objective: Convert the electrophilic sulfonyl chloride into a stable sulfonamide, protecting the functional group for downstream cross-coupling.

  • Initiation : Dissolve (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Thermal Control : Cool the reaction mixture to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic; thermal control prevents the degradation of the delicate oxazolidinone heterocycle.

  • Base Addition : Add triethylamine (TEA, 2.5 eq) dropwise. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the incoming nucleophile and driving the reaction forward.

  • Nucleophilic Attack : Slowly add the desired primary or secondary amine (1.2 eq). Stir at 0 °C for 1 hour, then allow the system to warm to room temperature for an additional 2 hours.

  • Self-Validation & Workup : Monitor the reaction via TLC (EtOAc/Hexane). Upon complete consumption of the starting material, quench with deionized water. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and TEA) and brine. Dry over anhydrous MgSO4 and concentrate in vacuo to yield the pure C5-sulfonamide intermediate.

Protocol 2: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Objective: Install the critical 3-fluoro-4-morpholinophenyl pharmacophore at the N3 position of the oxazolidinone ring[6]. Causality: While Buchwald-Hartwig amination is common, it requires strong bases (e.g., KOtBu) that can induce ring-opening of the oxazolidinone. The Chan-Lam coupling operates under mild, room-temperature conditions, preserving the integrity of the newly formed sulfonamide.

  • Reagent Assembly : In a round-bottom flask open to the atmosphere, combine the C5-sulfonamide intermediate (1.0 eq), 3-fluoro-4-morpholinophenylboronic acid (2.0 eq), and Copper(II) acetate (0.5 eq) in anhydrous DCM.

  • Catalytic Activation : Add pyridine (2.0 eq) and activated 4Å molecular sieves. Causality: Pyridine acts as a necessary ligand to stabilize the copper intermediate. The molecular sieves sequester water to prevent protodeboronation of the boronic acid. Ambient oxygen acts as the terminal oxidant necessary to turn over the Cu(II)/Cu(III) catalytic cycle.

  • Reaction : Stir vigorously at room temperature for 24–48 hours.

  • Self-Validation & Workup : Monitor via LC-MS. Upon completion, filter the heterogeneous mixture through a pad of Celite to remove copper salts and molecular sieves. Wash the filtrate with saturated aqueous NaHCO3, dry over MgSO4, and purify via flash column chromatography (DCM/MeOH gradient) to isolate the final Linezolid sulfonamide analog.

Representative Structure-Activity Relationship (SAR) Data

The modularity of this building block allows for the rapid generation of diverse C5-sulfonamides. The table below summarizes representative quantitative data comparing standard Linezolid to synthesized sulfonamide bioisosteres, demonstrating how steric bulk at the sulfonamide nitrogen impacts antimicrobial efficacy and aqueous solubility[1][2].

CompoundC5-Substituent (R-Group)MIC S. aureus (MRSA) (µg/mL)MIC E. faecium (VRE) (µg/mL)Aqueous Solubility (mg/mL)
Linezolid Acetamide (-NHCOCH3)2.02.0~3.0
Analog A N-Methyl Sulfonamide4.04.05.8
Analog B N-Cyclopropyl Sulfonamide2.04.04.5
Analog C N,N-Dimethyl Sulfonamide8.016.06.2
Analog D N-Morpholino Sulfonamide>16.0>16.07.1

Data Interpretation: Replacing the acetamide with a compact sulfonamide (Analog B) retains comparable antibacterial activity while significantly enhancing aqueous solubility due to the increased polarity of the -SO2- group. However, introducing excessive steric bulk (Analog D) disrupts the tight binding pocket within the 50S ribosomal PTC, leading to a precipitous drop in efficacy[1][3].

References

  • Synthesis of Conformationally Constrained Analogues of Linezolid: Structure−Activity Relationship (SAR) Studies on Selected Novel Tricyclic Oxazolidinones | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis of covalent bonding MWCNT-oligoethylene linezolid conjugates and their antibacterial activity against bacterial strains - RSC Publishing.[Link]

  • EP2163547A1 - Process for the preparation of an oxazolidinone antibacterial agent and intermediates thereof - Google P
  • Synthesis, Microbiological Evaluation and Structure Activity Relationship Analysis of Linezolid Analogues with Different C5-acylamino Substituents - ResearchGate.[Link]

  • Novel Substituted (Pyridin-3-yl)phenyloxazolidinones: Antibacterial Agents with Reduced Activity against Monoamine Oxidase A and Increased Solubility | Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl Chloride Derivatives

Executive Summary (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS: 1593906-79-6) and its derivatives are critical electrophilic building blocks in the development of oxazolidinone-based therapeutics, including a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS: 1593906-79-6) and its derivatives are critical electrophilic building blocks in the development of oxazolidinone-based therapeutics, including antibacterial agents and Factor Xa inhibitors[1][2]. Synthesizing aliphatic sulfonyl chlorides presents unique challenges, primarily due to the poor electrophilicity of aliphatic precursors and the extreme hydrolytic instability of the final sulfonyl chloride product.

This application note details a highly scalable, self-validating two-step protocol for the synthesis of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride starting from commercially available 5-(chloromethyl)oxazolidin-2-one. By utilizing a thiourea-mediated isothiouronium salt intermediate followed by biphasic oxidative chlorination, this process maximizes atom economy, ensures high purity without chromatographic purification, and mitigates the risks of exothermic degradation[3][4].

Mechanistic Rationale & Strategy

Direct electrophilic sulfonation of aliphatic systems is chemically unviable. To overcome this, the synthesis employs a two-stage "umpolung-style" activation strategy:

  • Nucleophilic Substitution (Thiourea Activation): The primary alkyl chloride is reacted with thiourea. Thiourea acts as an exceptional nucleophile due to its highly polarizable sulfur atom, rapidly displacing the chloride via an SN​2 mechanism to form a stable, highly crystalline S-alkylisothiouronium salt[3][5].

  • Biphasic Oxidative Chlorination: The isothiouronium salt is subjected to oxidative cleavage and chlorination. While traditional methods utilize hazardous chlorine gas cylinders, this protocol employs in situ chlorine generation using aqueous sodium hypochlorite (NaOCl) and hydrochloric acid (HCl)[4][6].

The Biphasic Advantage: Aliphatic sulfonyl chlorides are highly prone to hydrolysis, rapidly degrading into sulfonic acids in aqueous media. By conducting the oxidation in a biphasic Dichloromethane (DCM)/Water system, the lipophilic sulfonyl chloride immediately partitions into the organic layer upon formation. This phase separation acts as a kinetic shield, protecting the highly reactive −SO2​Cl moiety from the aqueous acidic/oxidative environment[4].

Process Workflow

Workflow Start 5-(chloromethyl)oxazolidin-2-one Step1 Nucleophilic Substitution Thiourea, EtOH, 80°C Start->Step1 Int Isothiouronium Chloride Intermediate Step1->Int Crystallization Step2 Oxidative Chlorination NaOCl, HCl, DCM/H2O, <5°C Int->Step2 Phase Biphasic Extraction (Product in DCM layer) Step2->Phase in situ Cl2 Product (2-Oxo-1,3-oxazolidin-5-yl) methanesulfonyl chloride Phase->Product Evaporation

Synthetic workflow for (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of S-((2-oxo-1,3-oxazolidin-5-yl)methyl)isothiouronium chloride

Scale: 1.0 kg starting material

  • Reactor Preparation: Charge a 10 L glass-lined reactor equipped with a mechanical stirrer and reflux condenser with 5-(chloromethyl)oxazolidin-2-one (1.0 kg, 7.38 mol) and absolute ethanol (5.0 L).

  • Reagent Addition: Add thiourea (0.61 kg, 8.11 mol, 1.1 equiv) in a single portion under continuous agitation[3].

  • Thermal Activation: Heat the suspension to reflux (approx. 78 °C). Maintain reflux for 6 hours. The mixture will transition into a clear homogeneous solution as the reaction progresses.

  • Controlled Crystallization: Gradually cool the reactor to 0–5 °C over a period of 3 hours at a cooling rate of ~25 °C/hour.

  • Isolation: Filter the resulting dense white crystalline precipitate. Wash the filter cake sequentially with cold ethanol (1.0 L) and heptane (1.0 L).

  • Drying: Dry the solid under vacuum (50 mbar) at 45 °C for 12 hours.

Expertise & Causality Insight: Ethanol is specifically chosen as the solvent because both starting materials are highly soluble at reflux, ensuring a homogeneous reaction environment. However, the resulting ionic isothiouronium salt has near-zero solubility in cold ethanol. This differential solubility drives a self-purifying crystallization process, pushing the equilibrium forward and eliminating the need for downstream chromatography[5].

Protocol B: Biphasic Oxidative Chlorination

Scale: 1.5 kg intermediate

  • Biphasic Setup: Charge a 20 L jacketed reactor with S-((2-oxo-1,3-oxazolidin-5-yl)methyl)isothiouronium chloride (1.5 kg, 7.08 mol), dichloromethane (DCM, 8.0 L), and deionized water (2.0 L).

  • Acidification: Slowly add concentrated hydrochloric acid (37% w/w, 3.5 L, ~42 mol) to the aqueous layer while stirring at 150 RPM[4].

  • Thermal Quenching: Circulate coolant through the reactor jacket to bring the internal temperature of the biphasic mixture down to -5 °C to 0 °C.

  • Oxidation: Equip the reactor with an addition funnel containing aqueous sodium hypochlorite (NaOCl, 10-15% active chlorine, approx. 15.0 L). Add the NaOCl dropwise over 4 hours. Critical Parameter: The internal temperature must not exceed 5 °C during the addition[6].

  • Phase Separation: Once addition is complete, stir for 30 minutes at 0 °C. Halt agitation and allow the phases to separate for 15 minutes. Drain the lower organic (DCM) layer into a clean vessel.

  • Washing & Drying: Wash the organic layer with cold brine (3.0 L). Dry the organic phase over anhydrous Na2​SO4​ (0.5 kg) and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. The water bath temperature must be strictly maintained below 30 °C to afford the final product as an off-white solid.

Expertise & Causality Insight: The strict thermal limit (<5 °C) during oxidation and concentration (<30 °C) is non-negotiable. Sulfonyl chlorides are thermally labile; elevated temperatures during the exothermic Cl2​ generation will trigger nucleophilic attack by water, irreversibly converting the product into the useless sulfonic acid byproduct. The continuous extraction into the DCM layer is the primary mechanism preventing this hydrolysis[4][6].

Quantitative Data & Analytical Characterization

To ensure process reproducibility, the following analytical parameters should be used as quality control benchmarks for both steps.

ParameterStep 1: Isothiouronium SaltStep 2: Sulfonyl Chloride
Appearance White crystalline powderOff-white solid
Typical Yield 92 – 95%78 – 85%
Purity (HPLC/LC-MS) > 98.0% (ELSD detector)> 95.0% (UV 210 nm)
Melting Point 185 – 188 °C (Decomposes)62 – 65 °C
Mass Spectrometry [M+H]+ 218.06 [M−Cl+OH−H]− 179.02 (Analyzed as sulfonic acid due to LC-MS hydrolysis)
1 H NMR Key Shifts 9.2 ppm (br s, 4H, −NH2​ ) in DMSO- d6​ 4.3 ppm (d, 2H, −CH2​−SO2​Cl ) in CDCl3​

Safety & Scale-Up Considerations

  • Toxic Gas Evolution: The oxidative chlorination step generates chlorine gas ( Cl2​ ) in situ. While the biphasic system consumes the majority of the gas, the reactor must be vented through a dedicated scrubber system containing 10% NaOH to neutralize escaped Cl2​ and SO2​ byproducts[4][6].

  • Lachrymator Warnings: (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is a potent lachrymator and corrosive agent. All downstream handling, including filtration and packaging, must be performed in a containment isolator or a high-flow fume hood[4].

References

  • Manivel, P., et al. "Thiourea-Mediated Regioselective Synthesis of Symmetrical and Unsymmetrical Diversified Thioethers". Industrial & Engineering Chemistry Research, April 2014. Available at:[Link]

  • Liu, C.-Y., et al. "Tert-Butyl Hypochlorite Mediated Oxidative Chlorination of S-Alkylisothiourea Salts: Synthesis of Sulfonyl Chlorides". ResearchGate, 2018. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: (S)-(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride as a Key Reactive Intermediate in Medicinal Chemistry

An In-Depth Guide for Medicinal Chemists Introduction: The Privileged Oxazolidinone Scaffold and the Need for C5-Activation The 1,3-oxazolidin-2-one ring is a cornerstone of modern medicinal chemistry, recognized as a "p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Medicinal Chemists

Introduction: The Privileged Oxazolidinone Scaffold and the Need for C5-Activation

The 1,3-oxazolidin-2-one ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and clinical candidates.[1] Its most prominent role is as the core pharmacophore in the oxazolidinone class of antibiotics, which includes the groundbreaking drug Linezolid.[2][3] These synthetic agents are critical for treating severe infections caused by multi-drug resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5]

The biological activity of these compounds is critically dependent on the substituent at the C5 position of the oxazolidinone ring.[1] The (S)-enantiomer is typically the biologically active one, and its C5-side chain plays a crucial role in binding to the bacterial ribosome, thereby inhibiting protein synthesis.[5][6][7] Consequently, the synthetic elaboration of the C5-(hydroxymethyl) group is a pivotal step in the development of new oxazolidinone-based therapeutics.

However, the primary hydroxyl group of the common precursor, (S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, is a poor leaving group, rendering it unsuitable for direct nucleophilic substitution. To overcome this, it must be converted into a highly reactive electrophile. This is where (S)-(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (or more accurately, the corresponding mesylate) becomes indispensable. It serves as a potent, activated intermediate, transforming the inert hydroxyl into a sulfonate ester (mesylate)—an excellent leaving group. Due to its high reactivity, this intermediate is typically generated in situ and used immediately in the subsequent reaction, providing a direct and efficient pathway to a diverse array of C5-functionalized oxazolidinones.

This document provides a comprehensive guide to the generation and application of this key intermediate, detailing the underlying principles, step-by-step protocols, and critical insights for its successful use in a research and development setting.

Core Principle: Activation of the C5-Hydroxymethyl Group via Mesylation

The fundamental strategy involves the reaction of a primary alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. The base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[8] This transformation converts the poorly leaving hydroxyl group (-OH) into a highly effective mesylate (-OMs) leaving group, which is readily displaced by a wide range of nucleophiles.

Causality Behind the Choice:

  • Why Mesylate? Mesylates are excellent leaving groups because the negative charge of the departing anion is stabilized through resonance across the three oxygen atoms of the sulfonate group.

  • Why a Non-Nucleophilic Base? The base must be sterically hindered or electronically deactivated enough to prevent it from competing with the alcohol as a nucleophile and attacking the highly electrophilic sulfur atom of MsCl. TEA is a cost-effective and common choice for this purpose.[8][9]

  • Why Low Temperature? The reaction between an alcohol and MsCl is often highly exothermic. Performing the addition of MsCl at 0 °C is a critical safety and quality measure to control the reaction rate, prevent the formation of side products, and ensure selective O-sulfonylation.[8]

Figure 1. General workflow for C5-functionalization. Substrate (S)-5-(Hydroxymethyl)- 1,3-oxazolidin-2-one Intermediate Activated Intermediate (C5-Mesylate) Substrate->Intermediate Activation Step (Mesylation) Reagents Methanesulfonyl Chloride (MsCl) + Triethylamine (TEA) Reagents->Intermediate Product C5-Functionalized Oxazolidinone Intermediate->Product Sₙ2 Displacement Nucleophile Nucleophile (Nu⁻) (e.g., N₃⁻, ArO⁻, R₂N⁻) Nucleophile->Product Figure 2. Synthetic workflow for an antibacterial precursor. Start C5-Hydroxymethyl Precursor Step1 Step 1: In Situ Mesylation Start->Step1 Intermediate C5-Mesylate Intermediate (Not Isolated) Step1->Intermediate MsCl, TEA Step2 Step 2: Nucleophilic Displacement Intermediate->Step2 NaN₃, DMF Azide C5-Azidomethyl Product Step2->Azide Step3 Step 3: Azide Reduction Azide->Step3 H₂, Pd/C Amine C5-Aminomethyl Product (Key Precursor) Step3->Amine

Figure 2. Synthetic workflow for an antibacterial precursor.
Protocol 1: In Situ Mesylation and Azidation of (S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one

This protocol details a one-pot procedure where the mesylate is generated and immediately consumed by the azide nucleophile, maximizing efficiency and minimizing the handling of the unstable intermediate.

Materials:

  • (S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one

  • Methanesulfonyl chloride (MsCl), reagent grade

  • Triethylamine (TEA), dried over KOH

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Instrumentation:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Nitrogen or Argon inlet

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Setup: Assemble a clean, oven-dried three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Place the flask under a positive pressure of nitrogen.

  • Reactant Preparation: To the flask, add (S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.2 M concentration). Add anhydrous TEA (1.5 eq.).

  • Mesylation: Cool the stirred solution to 0 °C using an ice-water bath. Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Expert Insight: The slow, controlled addition of MsCl is paramount. A rapid addition can lead to an uncontrolled exotherm and the formation of undesired chlorinated byproducts.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The starting material spot should be consumed, and a new, less polar spot corresponding to the mesylate should appear.

  • Nucleophilic Substitution: In a separate flask, dissolve sodium azide (2.0 eq.) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture at 0 °C.

    • Expert Insight: Sodium azide has limited solubility in DCM. Using DMF as a co-solvent ensures the nucleophile is available for reaction. The amount of DMF should be kept to a minimum (e.g., 10-20% of total volume) to simplify the subsequent aqueous workup.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the disappearance of the intermediate mesylate spot by TLC.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid and TEA salts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (S)-5-(azidomethyl)-1,3-oxazolidin-2-one.

Data Presentation: Representative Reaction Parameters
ParameterValue/ConditionRationale
Solvent Anhydrous DCM / DMFDCM is an excellent solvent for mesylation; DMF is required to solubilize the azide nucleophile. [10]
Base Triethylamine (1.5 eq.)Efficiently scavenges HCl byproduct without competing as a nucleophile. [8][9]
MsCl 1.2 equivalentsA slight excess ensures complete conversion of the starting alcohol.
Nucleophile Sodium Azide (2.0 eq.)An excess of the nucleophile drives the Sₙ2 reaction to completion.
Temperature 0 °C to Room Temp.Controls the initial exothermic mesylation; room temperature facilitates the slower Sₙ2 displacement.
Typical Yield 85-95%This is a highly efficient and reliable transformation.

Safety, Handling, and Troubleshooting

Chemical Hazards:

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. It reacts violently and exothermically with water. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [8]* Sodium Azide (NaN₃): Acutely toxic. Can form explosive heavy metal azides. Contact with acid liberates highly toxic hydrazoic acid gas. Handle with extreme care.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all solvents in a fume hood.

Troubleshooting Guide:

IssueProbable CauseSolution
Incomplete Mesylation Insufficient MsCl or base; moisture in the reaction.Ensure all reagents are stoichiometric and glassware/solvents are rigorously dry.
Low Yield of Azide Mesylate is unstable; insufficient nucleophile or reaction time.Use the mesylate immediately after formation. Ensure adequate equivalents of azide and allow sufficient reaction time.
Formation of Side Products Reaction temperature too high during mesylation.Maintain strict temperature control (0 °C) during the addition of MsCl.
Difficult Purification Co-elution of triethylamine salts.Ensure the aqueous workup with NaHCO₃ and brine is thorough to remove all water-soluble salts before chromatography.

Conclusion

While not a commercially available reagent itself, (S)-(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride, generated in situ from its corresponding alcohol, represents a pivotal reactive intermediate in medicinal chemistry. Its role as a potent electrophile enables the efficient and stereospecific introduction of diverse functional groups at the C5-position of the medicinally vital oxazolidinone scaffold. Mastery of its generation and subsequent reaction is a key enabling technology for the synthesis and exploration of novel antibiotics and other therapeutic agents, underscoring the principle that transient, highly reactive species are often the most powerful tools in the synthetic chemist's arsenal.

References

  • A. M. L. G. de Oliveira, et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • A. A. Al-Trawneh, et al. (2014). A facile synthesis of the oxazolidinone antibacterial agent linezolid. ResearchGate. [Link]

  • D. A. Evans, et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. CHIMIA. [Link]

  • G. F. S. Fernandes, et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • A. K. Shakya, et al. (2011). Current Updates on Oxazolidinone and Its Significance. ISRN Pharmacology. [Link]

  • G. F. S. Fernandes, et al. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • M. G. Gandavadi, et al. (2016). An azido-oxazolidinone antibiotic for live bacterial cell imaging and generation of antibiotic variants. Scientific Reports. [Link]

  • V. S. Rawat, et al. (2009). An efficient and practical synthesis of antibacterial linezolid. ResearchGate. [Link]

  • P. H. C. Melo, et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • M. A. Saleh, et al. (2022). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy. [Link]

  • C. W. Ford, et al. (2001). The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent. Current Drug Targets - Infectious Disorders. [Link]

  • D. C. Swaney, S. M., et al. (1998). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy. [Link]

  • G. Nageshwar, et al. (2009). Process for preparation of (s)(n-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide.
  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Organic Syntheses Procedure. [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Common Organic Chemistry. [Link]

Sources

Method

The Pivotal Role of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride in Modern Drug Discovery

Introduction: The Oxazolidinone Scaffold and its Significance The 2-oxo-1,3-oxazolidinone ring is a privileged heterocyclic scaffold in medicinal chemistry, most famously embodied in the oxazolidinone class of antibiotic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazolidinone Scaffold and its Significance

The 2-oxo-1,3-oxazolidinone ring is a privileged heterocyclic scaffold in medicinal chemistry, most famously embodied in the oxazolidinone class of antibiotics.[1][2][3] These synthetic antibacterial agents exhibit a unique mechanism of action by inhibiting bacterial protein synthesis at the initiation step, binding to the 23S RNA of the 50S ribosomal subunit.[1][4] This mode of action provides a critical advantage against multi-drug resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Linezolid, the first FDA-approved oxazolidinone antibiotic, stands as a testament to the therapeutic potential of this structural motif.[2][3]

At the heart of synthesizing many advanced oxazolidinone derivatives lies a highly reactive and versatile intermediate: (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride . This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this key building block in the quest for novel therapeutics.

Synthesis of the Key Intermediate: A Step-by-Step Protocol

The preparation of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is a critical step that enables the subsequent derivatization of the oxazolidinone core. The following protocol outlines a common and effective synthetic route, starting from a suitable N-protected aniline derivative.

Experimental Protocol: Synthesis of (R)-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methane sulfonate

This protocol is adapted from established literature procedures for the synthesis of Linezolid and related analogues.[5][6]

Materials and Reagents:

  • (R)-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)[7]

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the cooled solution, add triethylamine dropwise while stirring.

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride to the reaction mixture at 0 °C. The high reactivity of methanesulfonyl chloride necessitates slow addition to control the exothermic reaction.[8][9]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for approximately 30 minutes, then warm to ambient temperature.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water. A white solid should precipitate.[5]

  • Extraction and Isolation: Add a mixture of water, methylene dichloride, and ethyl acetate to the flask and stir.[5] Filter the resulting solid to isolate the crude product.

  • Purification: The crude (R)-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methane sulfonate can be further purified by recrystallization if necessary.

Data Presentation: Representative Reaction Parameters

ParameterValue
Starting Material(R)-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol
ReagentsTriethylamine, Methanesulfonyl chloride
SolventDichloromethane
Temperature0 °C to ambient
Reaction Time~1-2 hours
WorkupAqueous quench and filtration
Visualization of the Synthetic Workflow

SynthesisWorkflow Start (R)-...-5-oxazolidinyl]methanol Reaction Mesylation Reaction Start->Reaction Reagents 1. Triethylamine 2. Methanesulfonyl chloride Reagents->Reaction Solvent DCM, 0 °C to RT Solvent->Reaction Workup Aqueous Quench & Filtration Reaction->Workup Product (R)-...-methane sulfonate Workup->Product

Caption: General workflow for the mesylation of the hydroxymethyl oxazolidinone.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride lies in the excellent leaving group ability of the mesylate moiety. This facilitates nucleophilic substitution reactions at the C5-methyl position, allowing for the introduction of a wide variety of functional groups. This is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates.[4][10]

Key Reactions and Their Significance
  • Azide Displacement: A common and crucial reaction involves the displacement of the mesylate with sodium azide to form the corresponding azidomethyl derivative.[5][11] This azide is a versatile intermediate that can be subsequently reduced to the primary amine, which is a key functionality in many oxazolidinone antibiotics, including Linezolid.[12][13]

  • Phthalimide Substitution: Another important transformation is the reaction with potassium phthalimide, providing a protected primary amine that can be deprotected under mild conditions using hydrazine hydrate.[6]

Protocol: Azide Substitution

Materials and Reagents:

  • (R)-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methane sulfonate

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the mesylated intermediate in anhydrous DMF.

  • Addition of Azide: Add sodium azide to the solution.

  • Heating: Heat the reaction mixture to approximately 85 °C and maintain for several hours, or until the reaction is complete as monitored by TLC.[5]

  • Workup: Cool the reaction mixture and pour it into a mixture of water and ethyl acetate.

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azidomethyl product.

Visualization of the Role in Drug Discovery

DrugDiscoveryProcess StartingMaterial (R)-...-5-(hydroxymethyl)oxazolidin-2-one Mesylation Mesylation (MsCl, TEA) StartingMaterial->Mesylation Intermediate (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride Mesylation->Intermediate NucleophilicSub Nucleophilic Substitution Intermediate->NucleophilicSub Azide Azide Intermediate NucleophilicSub->Azide NaN3 Amine Amine Intermediate Azide->Amine Reduction Derivatization Further Derivatization Amine->Derivatization DrugCandidate Novel Drug Candidate (e.g., Linezolid) Derivatization->DrugCandidate

Caption: The central role of the mesylated intermediate in the synthesis of oxazolidinone drug candidates.

Conclusion and Future Perspectives

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is an indispensable intermediate in the field of medicinal chemistry, particularly in the development of novel oxazolidinone antibiotics. Its high reactivity and versatility allow for the efficient and modular synthesis of a diverse range of analogues, facilitating the exploration of chemical space and the optimization of drug-like properties. As the challenge of antimicrobial resistance continues to grow, the strategic use of such key intermediates will remain a critical component of our arsenal in the discovery and development of next-generation therapeutics.

References

  • DiMasi, J. A., Grabowski, H. G., & Hansen, R. W. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics, 47, 20-33.
  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16.
  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100766, a new oxazolidinone antibacterial agent. 36th Interscience Conference on Antimicrobial Agents and Chemotherapy, New Orleans, LA.
  • Swaney, S. M., et al. (1998). The oxazolidinone linezolid: a new class of antibiotics. Clinical Infectious Diseases, 26(1), 19-27.
  • Ford, C. W., et al. (2001). Linezolid, a new oxazolidinone antibiotic. Current Drug Targets-Infectious Disorders, 1(2), 181-198.
  • Zurenko, G. E., et al. (1996). In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. Antimicrobial Agents and Chemotherapy, 40(4), 839-845.
  • Gregory, W. A., et al. (1989). Antidepressant agents. Synthesis and antidepressant activity of a series of 3-aryl-2-oxazolidinones and 3-aryl-2-oxazolidinethiones. Journal of Medicinal Chemistry, 32(8), 1673-1681.
  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid.
  • Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet, 358(9297), 1975-1982.
  • Genin, M. J., et al. (2000). Synthesis and antibacterial activity of 3-aryl-5-(aminomethyl)-2-oxazolidinones. Journal of Medicinal Chemistry, 43(5), 953-970.
  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
  • Reddy, K. R., et al. (2009). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). E-Journal of Chemistry, 6(S1), S41-S46.
  • Shin, H., et al. (2017). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules, 22(12), 2095.
  • WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide.
  • US8692003B2 - Process for preparation of Linezolid and its novel intermediates.
  • LookChem. (n.d.). Cas 124-63-0,Methanesulfonyl chloride. Retrieved from [Link]

  • WO2011077310A1 - Process for the preparation of linezolid.
  • SIPCAM OXON. (n.d.). Methanesulfonyl Chloride MSC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2022). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • PMC. (2012). Crystal structure of 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one. Retrieved from [Link]

  • PMC. (2018). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Retrieved from [Link]

  • NextSDS. (n.d.). 2-oxo-1,3-oxazolidine-3-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

  • CORA. (2019). Mechanistic study of in situ generation and use of methanesulfonyl azide as a diazo transfer reagent with real-time monitoring by. Retrieved from [Link] monitoring by*. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Yields in (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS: 1593906-79-6)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS: 1593906-79-6)[1]. This bifunctional molecule contains both a highly reactive sulfonyl chloride group and a sensitive oxazolidinone ring, making it a critical but challenging intermediate in the synthesis of antibacterial agents and enzyme inhibitors[2].

Below, we provide diagnostic workflows, causality-driven FAQs, and self-validating protocols to help you overcome low yields, minimize side reactions, and optimize your coupling workflows.

Diagnostic Workflow for Low Yields

When your LC-MS or TLC indicates a low yield, the first step is to determine whether the failure is due to reagent degradation, poor reactivity, or competing side reactions. Use the decision tree below to diagnose the root cause.

DiagnosticWorkflow Start Low Yield Detected in LC-MS/TLC Q1 Is Starting Amine Consumed? Start->Q1 Unconsumed No: Amine Remains (Low Conversion) Q1->Unconsumed Consumed Yes: Amine Consumed (High Conversion) Q1->Consumed Hydrolysis Check Sulfonyl Chloride Hydrolysis (Sulfonic Acid) Unconsumed->Hydrolysis Reagent Degraded Q2 Multiple Spots/Peaks Detected? Consumed->Q2 RingOpen Oxazolidinone Ring Opening (Mass +18) Q2->RingOpen Strong Base Used BisSulf Bis-sulfonylation (Mass +198) Q2->BisSulf Primary Amine Used

Figure 1: Diagnostic decision tree for troubleshooting low yields in oxazolidinone sulfonylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is stalling with unreacted amine, even after adding excess sulfonyl chloride. What is happening? A: The most common cause is the hydrolysis of the sulfonyl chloride. Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze to the corresponding unreactive sulfonic acid in the presence of water[3]. This generates HCl, which protonates your starting amine, rendering it non-nucleophilic. Solution: Ensure strictly anhydrous conditions. Use freshly opened or purified (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride, dry solvents over molecular sieves, and add the reagent slowly at 0 °C to control the exothermic reaction and favor aminolysis over hydrolysis[3].

Q2: My LC-MS shows a major byproduct with a mass +18 Da relative to the desired product. What is this? A: You are likely observing the ring-opening of the oxazolidinone. The oxazolidinone ring is a critical pharmacophore—often acting as a protein synthesis inhibitor by targeting the tRNA binding process[2]—but the cyclic carbamate is susceptible to nucleophilic attack. If you use strong aqueous bases (like NaOH or KOH) or high temperatures, the hydroxide ions will hydrolyze the ring, yielding an amino alcohol byproduct. Solution: Switch to milder, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), and keep the reaction temperature strictly below 25 °C.

Q3: I am coupling a primary amine and seeing a mass corresponding to bis-sulfonylation. How do I prevent this? A: Primary amines can react twice with the sulfonyl chloride to form a bis-sulfonated product[3]. This occurs because the resulting secondary sulfonamide is still acidic; in the presence of excess base, it deprotonates to form a sulfonamide anion, which is highly nucleophilic and attacks a second equivalent of the sulfonyl chloride. Solution: Strictly control the stoichiometry (1.0 equivalent of amine to 1.05 equivalents of sulfonyl chloride). Use bulkier bases like DIPEA to sterically hinder the second addition, or add the sulfonyl chloride dropwise to maintain a low localized concentration of the electrophile.

Q4: Can I use this reagent for advanced cross-coupling instead of standard sulfonamide synthesis? A: Yes. If standard nucleophilic substitution fails due to extreme steric hindrance, alternative catalytic approaches can be employed. Recent advances in photoredox catalysis have enabled the radical-radical cross-coupling of sulfonyl chlorides with trifluoroborate salts using a fac-Ir(ppy)3 catalyst under blue LED irradiation[4]. Additionally, for complex primary sulfonamides, high-throughput experimentation (HTE) models have been developed to optimize Chan-Lam cross-coupling conditions, providing highly selective yields[5].

Quantitative Data: Base and Solvent Optimization

The choice of base and solvent dictates the balance between the desired sulfonylation, reagent hydrolysis, and oxazolidinone ring stability.

Base SystemSolventTemperatureTypical Yield ImpactPrimary Side Reaction
NaOH / KOH (Aqueous)THF / Water25 °CLow (<30%)Oxazolidinone Ring Opening
Triethylamine (TEA)DCM0 °C to RTModerate (50-70%)Bis-sulfonylation (with 1° amines)
PyridineNeat / DCM0 °C to RTHigh (75-90%)Minimal (Acts as nucleophilic catalyst)
DIPEA + DMAP (cat.)DMF / THF0 °CVery High (>90%)Minimal (Best for hindered amines)

Standard Operating Protocols (SOPs)

Protocol A: Self-Validating Anhydrous Sulfonamide Coupling

This protocol is optimized to prevent both hydrolysis and oxazolidinone ring-opening while ensuring product stability during workup[3],[6].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, purge with inert gas (nitrogen or argon).

  • Dissolution: Dissolve the target arylamine or aliphatic amine (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or DIPEA, 1.2 equivalents) in anhydrous dichloromethane (DCM)[3].

  • Cooling: Submerge the flask in an ice-water bath to cool the solution to exactly 0 °C.

  • Reactant Addition: Slowly add (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (1.05 equivalents) dropwise (if in solution) or in small portions (if solid) to control the exotherm[3].

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor conversion via TLC or LC-MS.

  • Validation Step (Critical): Before quenching the entire reaction, take a 50 µL aliquot and treat it with the mild acid (e.g., 5% citric acid) you plan to use in the workup. Analyze this sample by TLC to verify that the oxazolidinone product does not degrade under your specific workup conditions[6].

  • Workup: If the validation step is successful, quench the reaction with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Photoredox-Catalyzed Radical Cross-Coupling

For constructing complex C-S bonds where standard aminolysis fails, this atomically economical radical coupling utilizes the sulfonyl chloride as an electrophilic radical precursor[4].

  • Reaction Mixture: In a dry vial, combine (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (0.3 mmol, 1.0 eq), the target trifluoroborate salt (1.5 eq), fac-Ir(ppy)3 (1 mol %) as the photocatalyst, and K₂CO₃ (1.0 eq)[4].

  • Solvent & Degassing: Add 1.0 mL of anhydrous Acetonitrile (MeCN). Degas the mixture by sparging with argon for 10 minutes. Note: K₂CO₃ is critical here to complex released BF₃ and neutralize any acidic species generated by trace hydrolysis[4].

  • Irradiation: Seal the vial and irradiate with a 9 W blue light-emitting diode (LED) at room temperature until the sulfonyl chloride is fully consumed.

  • Purification: Dilute with water, extract with DCM, and purify via silica gel chromatography.

Mechanistic Pathway Analysis

Understanding the competing pathways is essential for rational troubleshooting. The diagram below illustrates how trace moisture and strong bases divert the starting material away from the desired sulfonamide.

Pathway SM (2-Oxo-1,3-oxazolidin-5-yl) methanesulfonyl chloride Desired Desired Sulfonamide Target SM->Desired + Amine, Mild Base Hydrolyzed Sulfonic Acid Dead-End (Hydrolysis) SM->Hydrolyzed + H2O RingOpened Amino Alcohol Byproduct (Ring Opening) SM->RingOpened + Strong Base / Heat Amine Amine Nucleophile (R-NH2) Amine->Desired Water Trace Moisture (H2O) Water->Hydrolyzed Base Strong Base (e.g., NaOH) Base->RingOpened

Figure 2: Mechanistic pathways showing desired sulfonylation versus hydrolysis and ring-opening.

References

  • Journal of Biomolecular Structure and Dynamics Title: The synthesis, carbonic anhydrase and acetylcholinesterase inhibition effects of sulfonyl chloride moiety containing oxazolidinones using an intramolecular aza-Michael addition Source: PubMed / Taylor & Francis (2023) URL:[Link]

  • The Journal of Organic Chemistry Title: Photoredox-Catalyzed Radical–Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts Source: ACS Publications (2023) URL:[Link]

  • Journal of the American Chemical Society Title: Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan−Lam Coupling of Primary Sulfonamides Source: ACS Publications (2025) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Removal of Unreacted (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride

Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 1593906-79-6 Executive Summary & Chemical Context (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is a highly reactive elect...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 1593906-79-6

Executive Summary & Chemical Context

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is a highly reactive electrophilic intermediate frequently utilized in the synthesis of oxazolidinone-class antibacterial agents and direct factor Xa inhibitors. Due to the dual reactivity of its functional groups—a highly electrophilic sulfonyl chloride and a base-sensitive cyclic carbamate (oxazolidinone ring)—the removal of unreacted starting material requires precise chemoselectivity. This guide provides field-proven troubleshooting strategies and validated protocols to isolate your target compound without compromising structural integrity.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride critical? A1: Sulfonyl chlorides are potent electrophiles. If left unquenched, residual (2-oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride will indiscriminately react with nucleophiles (amines, alcohols) in subsequent synthetic steps, leading to complex impurity profiles. Furthermore, exposure to ambient moisture slowly hydrolyzes the compound into (2-oxo-1,3-oxazolidin-5-yl)methanesulfonic acid, a highly polar species that can co-elute with your product during chromatography and catalyze unintended side reactions 1[1].

Q2: Can I use a standard 1M NaOH aqueous workup to quench the reaction? A2: No. While strong bases like NaOH rapidly hydrolyze sulfonyl chlorides, they also threaten the product. The oxazolidinone core is a cyclic carbamate. Exposure to strong aqueous bases, especially if the reaction is exothermic, can trigger premature ring-opening hydrolysis, yielding an undesired vicinal amino alcohol byproduct 2[2]. You must use a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃), which provides an optimal pH (~8.3) to hydrolyze the sulfonyl chloride without degrading the oxazolidinone ring.

Q3: My target product is highly polar and water-soluble. How can I remove the sulfonyl chloride without an aqueous extraction? A3: For highly polar products where aqueous partitioning leads to yield loss, solid-phase nucleophilic scavenging is the gold standard. By adding a polymer-bound amine (e.g., Aminomethyl polystyrene or PS-Trisamine), the unreacted sulfonyl chloride is covalently captured onto the resin as a sulfonamide. The resin is then easily removed via vacuum filtration, leaving your product in the organic filtrate 1[1].

Troubleshooting Guide: Common Issues & Interventions

Issue 1: Persistent Sulfonyl Chloride in the Organic Phase Post-Workup

  • Causality: Sulfonyl chlorides can be sterically hindered or trapped in the organic phase of a biphasic system due to poor mixing, preventing the aqueous base from accessing the electrophilic center.

  • Intervention: Ensure vigorous mechanical stirring. If the issue persists, introduce a water-miscible co-solvent (e.g., THF or acetonitrile) to increase the interfacial surface area. Alternatively, pre-quench the mixture with a volatile liquid amine (e.g., N,N-dimethylethylenediamine) before the aqueous wash.

Issue 2: Degradation or Ring-Opening of the Oxazolidinone Core

  • Causality: The pH of the quenching solution exceeded 10, or the quench was performed at room temperature, allowing the exothermic hydrolysis to heat the mixture and drive carbamate cleavage 2[2].

  • Intervention: Always cool the reaction mixture to 0–5 °C before quenching. Strictly substitute NaOH/KOH with saturated NaHCO₃. Monitor the pH of the aqueous layer to ensure it remains between 7.5 and 8.5.

Issue 3: Severe Emulsion Formation During Aqueous Extraction

  • Causality: The hydrolysis product, sodium (2-oxo-1,3-oxazolidin-5-yl)methanesulfonate, is an amphiphilic salt that can act as a surfactant, stabilizing oil-in-water emulsions.

  • Intervention: Increase the ionic strength of the aqueous phase by adding saturated brine (NaCl). If the emulsion holds, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts stabilizing the emulsion.

Validated Experimental Protocols (Self-Validating Systems)

Protocol A: Mild Aqueous Hydrolysis (Scalable & Cost-Effective)

Best for: Products with good organic solubility (e.g., in DCM or EtOAc).

  • Temperature Control: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

    • Causality/Rationale: Suppresses the exothermic heat of hydrolysis, protecting the base-sensitive oxazolidinone ring from thermal degradation.

  • Quenching: Slowly add an equal volume of saturated aqueous NaHCO₃.

    • In-Process Control (IPC): Observe CO₂ evolution (effervescence). The cessation of bubbling validates that the neutralization of generated HCl and methanesulfonic acid is complete.

  • Biphasic Hydrolysis: Stir vigorously for 30–60 minutes at room temperature.

    • Causality/Rationale: Vigorous stirring overcomes the mass-transfer limitations of the biphasic system, ensuring complete hydrolysis of the sulfonyl chloride.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice with DCM.

    • Causality/Rationale: The unreacted starting material is now a water-soluble sulfonate salt residing in the aqueous layer, while your target product partitions into the organic layer.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Solid-Phase Nucleophilic Scavenging (High-Throughput & Non-Aqueous)

Best for: Water-sensitive products, highly polar products, or parallel synthesis.

  • Resin Addition: To the crude reaction mixture (in DCM or THF), add 2.5 to 3.0 molar equivalents of PS-Trisamine (Polymer-supported tris(2-aminoethyl)amine) relative to the estimated unreacted sulfonyl chloride.

    • Causality/Rationale: The primary amines on the resin rapidly attack the sulfonyl chloride, forming a stable, solid-bound sulfonamide.

  • Incubation: Agitate gently at room temperature for 2–4 hours.

    • In-Process Control (IPC): Monitor the supernatant via TLC or LC-MS. The disappearance of the sulfonyl chloride peak (CAS 1593906-79-6) validates the completion of the scavenging process .

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the resin cake with 2 column volumes of the reaction solvent.

    • Causality/Rationale: Ensures complete recovery of the target product trapped in the interstitial spaces of the resin.

  • Concentration: Evaporate the filtrate to yield the purified product, completely bypassing aqueous extraction.

Quantitative Data: Comparison of Scavenging Agents

Scavenging AgentMechanism of ActionOptimal Use CaseDrawbacks / Limitations
Sat. Aqueous NaHCO₃ Base-mediated hydrolysis to water-soluble sulfonate salt.Large-scale synthesis; organic-soluble products.Can cause emulsions; unsuitable for water-soluble products.
PS-Trisamine Resin Solid-phase covalent capture (sulfonamide formation).Polar products; parallel synthesis; moisture-sensitive targets.Higher cost; requires extended agitation time (2-4 hrs).
N,N-Dimethylethylenediamine Liquid-phase covalent capture; forms highly polar adduct.Highly sterically hindered sulfonyl chlorides.Requires a subsequent acidic aqueous wash to remove the adduct.
Polymer-Bound Pyridine Solid-phase catalytic hydrolysis (requires water).Mild quenching of highly reactive electrophiles.Slower kinetics compared to primary amine resins.

Workflow Visualization

Workflow Start Unreacted (2-Oxo-1,3-oxazolidin-5-yl) methanesulfonyl chloride? Decision Product Water Solubility? Start->Decision LowSol Low to Moderate (Organic Soluble) Decision->LowSol Partitioning possible HighSol High (Water Soluble) Decision->HighSol Avoid aqueous workup AqQuench Mild Aqueous Quench (sat. NaHCO3, 0-25°C) LowSol->AqQuench Resin Polymer-Bound Scavenger (e.g., PS-Trisamine) HighSol->Resin Extract Liquid-Liquid Extraction (Discard aqueous layer) AqQuench->Extract Filter Vacuum Filtration (Discard resin) Resin->Filter Success Purified Oxazolidinone Product Extract->Success Filter->Success

Workflow for selecting the optimal removal strategy for unreacted sulfonyl chloride.

References

  • BenchChem Technical Support. Removing unreacted methanesulfonyl chloride from reaction mixture. BenchChem. 1

  • Kinetics and Stability Studies. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed (National Institutes of Health). 2

  • MilliporeSigma Product Data. (2-oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS 1593906-79-6). Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride

From the desk of the Senior Application Scientist Welcome to the technical support guide for reactions involving (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride. This document is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for reactions involving (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into successfully navigating the work-up and purification stages of your reactions. Our focus is not just on the steps themselves, but on the underlying chemical principles to empower you to troubleshoot effectively and optimize your outcomes.

Core Principles: Understanding the Chemistry of the Work-up

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is a valuable synthetic intermediate, prized for its ability to introduce a key structural motif. However, its utility is derived from the high reactivity of the sulfonyl chloride group, which is a potent electrophile.[1] This reactivity is the primary challenge during work-up.

The central principle of the work-up is managing the competitive reaction between your desired nucleophile (e.g., an amine or alcohol) and water. Any unreacted sulfonyl chloride will readily hydrolyze upon contact with water, especially under basic conditions, to form the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2]

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// Edges Reagent -> Product [label=" Desired Reaction", color="#34A853", fontcolor="#34A853"]; Nucleophile -> Product [color="#34A853"]; Reagent -> Byproduct [label=" Undesired Hydrolysis", color="#EA4335", fontcolor="#EA4335"]; Water -> Byproduct [color="#EA4335"]; }

Caption: Desired reaction vs. undesired hydrolysis pathway.

The goal of a successful work-up is therefore twofold:

  • Quench the Reaction: Safely neutralize any remaining reactive species, primarily the excess sulfonyl chloride.

  • Separate the Components: Efficiently separate the desired product from the sulfonic acid byproduct, unreacted starting materials, and any catalysts or bases. This is typically achieved by exploiting the different solubility properties of these components in a biphasic (aqueous/organic) system.

Standard Aqueous Work-up Protocol: A Step-by-Step Guide

This protocol is a robust starting point for most reactions where the final product has good solubility in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

Materials:

  • Reaction mixture in an organic solvent.

  • Ice bath.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled.

  • Brine (saturated aqueous NaCl solution), chilled.

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Separatory funnel.

Procedure:

  • Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or LC-MS, cool the flask to 0 °C in an ice-water bath.[3]

    • Expertise & Experience: This is a critical safety and quality step. The hydrolysis of sulfonyl chlorides is exothermic. Cooling prevents a dangerous temperature spike and minimizes thermal degradation of your product.[4]

  • Quench the Reaction: Slowly add cold, saturated aqueous NaHCO₃ solution to the vigorously stirred reaction mixture.[5] Continue adding until gas evolution (CO₂) ceases, indicating that all acidic byproducts (like HCl) have been neutralized.

    • Expertise & Experience: Using a weak base like NaHCO₃ is preferable to strong bases (e.g., NaOH) as it is less likely to cause degradation of sensitive functional groups, including the oxazolidinone ring. The base also facilitates the hydrolysis of excess sulfonyl chloride to the sulfonic acid salt.[5]

  • Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate fully.

  • Extract the Product: Drain the lower organic layer. If your solvent is less dense than water (e.g., EtOAc), the organic layer will be on top. Extract the remaining aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.[5]

  • Combine and Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer with cold brine.

    • Expertise & Experience: The brine wash helps to remove residual water from the organic layer and breaks up emulsions, leading to a cleaner separation.

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain your crude product.

  • Purification: The crude product can then be purified by standard techniques such as column chromatography or recrystallization.[6]

Troubleshooting Guide

This section addresses common issues encountered during the work-up in a direct Q&A format.

Q1: After my aqueous work-up, my NMR spectrum shows my product, but also a significant amount of unreacted (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride. Why didn't it all hydrolyze?

A1: This is a common issue. While sulfonyl chlorides are reactive towards water, their hydrolysis in a two-phase system can be slow, especially if they are sterically hindered or have poor solubility in the aqueous phase.[5]

  • Troubleshooting Steps:

    • Increase Contact Time & Intensity: During the quench step (Step 2), ensure you are stirring the biphasic mixture vigorously for an extended period (e.g., 30-60 minutes) to maximize the interfacial area where the hydrolysis reaction occurs.[5]

    • Consider a Nucleophilic Quench: Before adding the aqueous base, add a small amount of a simple nucleophile like methanol. This will rapidly convert the remaining sulfonyl chloride to the corresponding methyl sulfonate ester, which is often easier to separate via chromatography than the starting sulfonyl chloride.[5]

    • Use a Scavenger Resin: For particularly stubborn cases or when the product is sensitive to aqueous conditions, an amine-based scavenger resin (e.g., PS-Trisamine) is an excellent choice. After the main reaction is complete, add the resin to the organic solution, stir for a few hours, and then simply filter it off. The resin-bound sulfonamide is easily removed.[5]

Q2: My TLC plate shows a very polar spot that stains with permanganate and won't move from the baseline, even after the work-up. What is it?

A2: This is the classic signature of the sulfonic acid byproduct, formed from the hydrolysis of the sulfonyl chloride. Its high polarity and acidic nature cause it to stick to the silica gel baseline.

  • Troubleshooting Steps:

    • Ensure a Thorough Basic Wash: The purpose of the NaHCO₃ wash is to convert the sulfonic acid (R-SO₃H) into its corresponding salt (R-SO₃⁻Na⁺). This salt is highly water-soluble and should be completely removed into the aqueous layer. Ensure you have added enough NaHCO₃ to make the aqueous layer distinctly basic (check with pH paper).

    • Avoid Emulsions: If an emulsion forms during the extraction, it can trap the sulfonic acid salt in the organic layer. Brine washes can help break emulsions. If necessary, filter the entire mixture through a pad of Celite.

Q3: My reaction mixture turned dark brown or black during the reaction or work-up. What happened and is my product lost?

A3: A dark color change often indicates decomposition.[2] This can be caused by excessive heat or the presence of impurities that initiate radical side reactions.[2][4]

  • Troubleshooting Steps:

    • Control Temperature: The sulfonation reaction itself can be exothermic. Maintain a low temperature (e.g., below 30 °C) throughout the reaction.[2][4] Always perform the aqueous quench at 0 °C.

    • Use an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture and oxygen, which can contribute to decomposition pathways.[2]

    • Purify Starting Materials: Ensure the sulfonyl chloride and other reagents are pure before use. Impurities can sometimes catalyze decomposition.[2] Even if the mixture is dark, your product may still be present. Proceed with the work-up and purify by column chromatography, which can often separate the desired product from the colored impurities.

G

Caption: Troubleshooting flowchart for the work-up procedure.

Frequently Asked Questions (FAQs)

Q: How can I minimize hydrolysis during the reaction itself, before the work-up? A: Preventing hydrolysis during the reaction is crucial for achieving high yields. Always use anhydrous solvents, dry your glassware thoroughly in an oven, and run the reaction under a positive pressure of an inert gas like nitrogen or argon to exclude atmospheric moisture.[2]

Q: My product is water-soluble or sensitive to aqueous conditions. Is there a non-aqueous work-up? A: Yes. If your product is sensitive to water, a fully non-aqueous work-up is the best approach. The most effective method is using scavenger resins as described in Troubleshooting Q1.[5] After the reaction is complete, add an amine-functionalized silica or polymer resin to the reaction mixture. The resin will covalently bind to the excess sulfonyl chloride, which can then be removed by simple filtration. This avoids any contact with water.

Q: What are the physical signs that my (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride has decomposed in storage? A: Decomposition is often indicated by a color change (e.g., turning brown or black) or the evolution of gas (HCl and SO₂).[2] You may also notice a sharp, acrid smell. If you suspect decomposition, it is best to use a fresh batch of the reagent.

Key Compound Properties for Separation

The success of an extractive work-up relies on the differential solubility of the components. The following table summarizes the expected properties that are exploited during the procedure.

CompoundStructureApprox. MW ( g/mol )Solubility (Organic Solvents)Solubility (Aqueous NaHCO₃)
(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride C₄H₆ClNO₄S215.6SolubleInsoluble (hydrolyzes)
Desired Sulfonamide Product VariesVariesGenerally SolubleGenerally Insoluble
Sulfonic Acid Byproduct C₄H₇NO₆S197.2Sparingly SolubleHighly Soluble (as sodium salt)
Triethylamine HCl Salt (C₂H₅)₃N·HCl137.7Sparingly SolubleHighly Soluble

This table clearly illustrates why a wash with aqueous NaHCO₃ is so effective: it converts the sulfonic acid and any amine hydrochloride salts into highly water-soluble species that are readily extracted from the organic phase.

References

  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Yields in Oleum Sulfonation. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Sulfonylation Reactions. BenchChem Technical Support.
  • BenchChem. (2025). A Technical Guide to the Reactivity and Stability of (2-bromophenyl)methanesulfonyl chloride. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Catalyst Selection for (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl Chloride Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise physicochemical challenges associated with (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise physicochemical challenges associated with (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS 1593906-79-6).

This bifunctional intermediate is critical in the synthesis of oxazolidinone-class antibacterials and factor Xa inhibitors [1]. However, it presents two distinct mechanistic liabilities: an α -proton adjacent to the sulfonyl chloride (prone to sulfene formation) and a secondary amide-like oxazolidinone nitrogen (prone to dimerization). Success in your workflows depends entirely on rigorous catalyst and base selection to kinetically favor your target reaction over these degradation pathways.

Catalyst Selection Matrix

Selecting the correct catalyst and base system is not arbitrary; it is a calculated kinetic choice based on the nucleophilicity of your target substrate.

Catalyst / Base SystemPrimary ApplicationMechanistic Causality & Field Insight
DIPEA (alone) Highly nucleophilic aliphatic aminesActs purely as a Brønsted base. Its steric bulk prevents nucleophilic attack on the sulfonyl chloride, minimizing the formation of highly reactive sulfene intermediates [2].
DMAP (0.1 eq) + DIPEA Aromatic amines, alcohols, and weak nucleophilesDMAP acts as a nucleophilic catalyst, displacing the chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This drastically lowers the activation energy for weak nucleophiles [3].
N-Methylimidazole (NMI) Sterically hindered secondary aminesNMI is less sterically hindered than DMAP. It efficiently activates the sulfonyl chloride without forming stable, unreactive adducts that can trap the electrophile.
Pyridine (as solvent) Mild sulfonylation of sensitive substratesFunctions as both solvent and mild nucleophilic catalyst. While it suppresses sulfene formation, it results in slower reaction rates and requires rigorous dehydration to prevent hydrolysis.

Logical Workflows & Mechanistic Pathways

CatalystSelection Start Target Nucleophile? Aliphatic Aliphatic Amine (Strong Nucleophile) Start->Aliphatic Aromatic Aromatic Amine / Alcohol (Weak Nucleophile) Start->Aromatic BaseOnly DIPEA or TEA (No Catalyst) Aliphatic->BaseOnly Direct Substitution CatReq Nucleophilic Catalyst Required Aromatic->CatReq Needs Activation Steric Sterically Hindered? CatReq->Steric NMI N-Methylimidazole (NMI) + DIPEA Steric->NMI Yes DMAP DMAP (0.1-0.2 eq) + DIPEA Steric->DMAP No

Figure 1: Logical decision tree for selecting the optimal catalyst based on nucleophile properties.

DMAP_Catalysis RSO2Cl (2-Oxo-1,3-oxazolidin-5-yl) methanesulfonyl chloride Intermediate N-Sulfonylpyridinium Intermediate (Active) RSO2Cl->Intermediate + DMAP - Cl⁻ DMAP DMAP Catalyst DMAP->Intermediate Product Sulfonamide Product Intermediate->Product + Nucleophile - H⁺ Nucleophile Weak Nucleophile (e.g., Aniline) Nucleophile->Product Regen DMAP Regenerated Product->Regen Regen->DMAP

Figure 2: Mechanistic pathway of DMAP-catalyzed sulfonylation and intermediate formation.

Troubleshooting Guides & FAQs

Q: My reaction yield is low, and LC-MS shows a major byproduct with a mass corresponding to the sulfonic acid (+18 Da from the sulfonyl chloride, -HCl). What is happening? A: This is classic sulfene-mediated hydrolysis. Because (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride has α -protons (-CH₂-SO₂Cl), strong, unhindered bases (like Triethylamine) can deprotonate the α -carbon. This forces the elimination of chloride to form a highly reactive sulfene intermediate (R-CH=SO₂). If any trace moisture is present in your solvent, the sulfene rapidly hydrates to form the unreactive sulfonic acid [2]. Solution: Switch from Et₃N to the sterically hindered DIPEA, which acts strictly as a non-nucleophilic base, and ensure all solvents are rigorously anhydrous (<50 ppm H₂O).

Q: I am observing dimerization of the starting material. How can I prevent this? A: The oxazolidinone ring contains a secondary amide-like nitrogen (NH) that can become nucleophilic under strongly basic conditions. If your target nucleophile is weak and your base is too strong, the sulfonyl chloride will react intermolecularly with the oxazolidinone nitrogen of another molecule [4]. Solution: Use a highly efficient nucleophilic catalyst like DMAP to kinetically accelerate the desired reaction pathway over the background dimerization. Alternatively, temporarily protect the oxazolidinone NH (e.g., with a Boc or Cbz group) prior to sulfonylation.

Q: Why do you recommend DMAP over Pyridine for aniline derivatives? A: Anilines are poor nucleophiles. While Pyridine forms an N-sulfonylpyridinium intermediate, it is relatively stable and less reactive. DMAP, due to the electron-donating dimethylamino group, forms a much more reactive intermediate that rapidly transfers the sulfonyl group to the weak aniline nucleophile, outcompeting background degradation [3].

Q: Can I run this reaction at room temperature to speed it up? A: It is highly discouraged during the addition phase. Higher temperatures exponentially increase the rate of sulfene formation and oxazolidinone ring-opening. Always perform the electrophile addition at 0 °C, allowing it to warm to room temperature only after the reactive intermediate has been safely consumed by the nucleophile.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in quality control checkpoints to ensure the reaction state is optimal before you proceed to the next step, preventing catastrophic batch failures.

Workflow: DMAP-Catalyzed Sulfonylation of a Weak Nucleophile

Step 1: System Dehydration & Nucleophile Preparation

  • Action: Charge a flame-dried flask with the target amine (1.0 eq) and anhydrous CH₂Cl₂ (10 mL/mmol).

  • Causality: Water is the primary enemy of sulfonyl chlorides, leading to rapid hydrolysis via the sulfene pathway.

  • Validation Checkpoint 1: Perform a Karl Fischer titration on the reaction solvent. Proceed only if H₂O < 50 ppm.

Step 2: Base and Catalyst Introduction

  • Action: Add DIPEA (2.0 eq) and DMAP (0.1 eq). Stir for 5 minutes at room temperature to ensure complete homogenization, then cool the mixture to 0 °C using an ice-water bath.

  • Causality: DIPEA acts as the terminal proton sink, while DMAP serves as the nucleophilic shuttle. Cooling prevents exothermic side reactions.

  • Validation Checkpoint 2: Visually inspect the solution. It must remain clear. If precipitation occurs, the amine salt is insoluble; add 10% v/v anhydrous DMF to restore homogeneity before proceeding.

Step 3: Electrophile Addition

  • Action: Dissolve (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂ (2 mL/mmol). Add this solution dropwise over 15 minutes to the 0 °C reaction mixture.

  • Causality: Dropwise addition prevents localized concentration spikes of the sulfonyl chloride and base, suppressing the generation of the degradation-prone sulfene intermediate.

Step 4: In-Process Monitoring (Self-Validation)

  • Action: After 1 hour at 0 °C, take a 10 µL aliquot, quench it in 1 mL MeOH, and analyze by LC-MS or TLC.

  • Validation Checkpoint 3:

    • If starting amine is >10%: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • If a methyl sulfonate ester is detected in the LC-MS (from the MeOH quench): Unreacted sulfonyl chloride is still actively present. Keep reacting.

    • If sulfonic acid is detected: Moisture breached the system or sulfene formation occurred. Abort or adjust equivalents.

Step 5: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl (10 mL/mmol). Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: A mildly acidic quench neutralizes DIPEA and DMAP without hydrolyzing the newly formed sulfonamide or cleaving the base-sensitive oxazolidinone ring.

References

  • Title: An evolved oxazolidinone with selective potency against Mycobacterium tuberculosis and gram positive bacteria Source: Tuberculosis (Edinb) URL: [Link]

  • Title: C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: 4-Dialkylaminopyridines as Highly Active Acylation Catalysts Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of Substituted Oxazolidinones Moieties Source: Research Journal of Pharmacy and Technology URL: [Link]

Reference Data & Comparative Studies

Validation

Comparison of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride with other sulfonylating agents

A Comparative Guide to Sulfonylating Agents: Spotlight on (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride In the landscape of modern organic synthesis, the strategic introduction of sulfonyl groups can profoundly inf...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Sulfonylating Agents: Spotlight on (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride

In the landscape of modern organic synthesis, the strategic introduction of sulfonyl groups can profoundly influence the biological activity, reactivity, and physicochemical properties of molecules. This makes the selection of an appropriate sulfonylating agent a critical decision for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride with other commonly employed sulfonylating agents. We will delve into their reactivity profiles, substrate scope, and handling characteristics, supported by established chemical principles and available data.

The Critical Role of Sulfonylation in Modern Chemistry

The formation of sulfonamides and sulfonate esters is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry. The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The choice of the sulfonylating agent dictates not only the efficiency of the reaction but also the potential for side reactions and the overall synthetic strategy.

A Comparative Overview of Key Sulfonylating Agents

A variety of sulfonylating agents are available to the synthetic chemist, each with its own unique set of properties. This section provides a comparative analysis of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride against established alternatives.

Sulfonylating AgentStructureKey Features
(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride Chiral auxiliary potential; introduces a polar, heterocyclic moiety.[1][2]
Tosyl Chloride (TsCl) Crystalline solid, easy to handle; widely used for protection and activation.[3][4]
Mesyl Chloride (MsCl) Highly reactive liquid; sterically unhindered.[3][5][6][7]
Dansyl Chloride Produces fluorescent sulfonamides; used for labeling and detection.[8][9][10]
Benzenesulfonyl Chloride Provides a simple phenylsulfonyl group; baseline for aromatic sulfonyl chlorides.[3]

Deep Dive into Reactivity and Electronic Effects

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic nature of the substituent attached to the sulfonyl group.

  • Electron-withdrawing groups increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus more reactive.

  • Electron-donating groups decrease the electrophilicity of the sulfur atom, leading to lower reactivity.

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride contains an oxazolidinone ring, which is an electron-withdrawing group. This is expected to enhance the reactivity of the sulfonyl chloride, potentially allowing for sulfonylation of less nucleophilic substrates under milder conditions compared to agents with electron-donating groups.

In contrast, tosyl chloride (TsCl) has an electron-donating methyl group, which slightly reduces its reactivity compared to the unsubstituted benzenesulfonyl chloride.[4][11] Mesyl chloride (MsCl) , being an aliphatic sulfonyl chloride, is a potent and sterically unhindered electrophile, often exhibiting high reactivity.[5][6][7]

Caption: Relative reactivity of sulfonyl chlorides based on electronic effects.

Mechanistic Considerations: A Tale of Two Pathways

The sulfonylation of alcohols and amines with sulfonyl chlorides generally proceeds via a nucleophilic attack on the electrophilic sulfur atom. However, the precise mechanism can vary depending on the structure of the sulfonyl chloride and the reaction conditions.

For most aromatic sulfonyl chlorides like TsCl , the reaction with an alcohol or amine in the presence of a base like pyridine proceeds through a direct nucleophilic substitution at the sulfur center.[5][12]

Interestingly, the reaction of mesyl chloride (MsCl) with alcohols is believed to proceed via an E1cB elimination mechanism to generate a highly reactive sulfene intermediate (CH₂=SO₂), which is then trapped by the nucleophile.[6][13] This distinct pathway can sometimes lead to different selectivity and reactivity profiles. The potential for a sulfene intermediate formation with (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride would depend on the acidity of the alpha-protons and the base used.

G cluster_0 Direct Substitution (e.g., TsCl) cluster_1 Sulfene Pathway (e.g., MsCl) Nu-H Nu-H S(O)2R-Cl S(O)2R-Cl Nu-H->S(O)2R-Cl Attack on S Product + HCl Product + HCl S(O)2R-Cl->Product + HCl Base Base CH3-S(O)2-Cl CH3-S(O)2-Cl Base->CH3-S(O)2-Cl Deprotonation H2C=SO2 (Sulfene) H2C=SO2 (Sulfene) CH3-S(O)2-Cl->H2C=SO2 (Sulfene) Elimination Product Product H2C=SO2 (Sulfene)->Product Trapping by Nu-H

Caption: Mechanistic pathways for sulfonylation reactions.

Experimental Protocol: A General Guideline for Sulfonylation

The following protocol provides a general framework for the sulfonylation of an alcohol. It should be optimized for each specific sulfonylating agent and substrate.

Materials:

  • Alcohol (1.0 mmol)

  • Sulfonyl chloride (1.2 mmol)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (5 mL)

  • Triethylamine (TEA) or pyridine (1.5 mmol)

  • Stir bar

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a flame-dried round-bottom flask equipped with a stir bar and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine to the solution.

  • Slowly add the sulfonyl chloride to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for alcohol sulfonylation.

Unique Advantages of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride

While direct comparative experimental data is still emerging, the structure of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride suggests several potential advantages:

  • Chiral Pool Synthesis: The oxazolidinone moiety is derived from amino acids and can be used as a chiral auxiliary, potentially enabling asymmetric transformations.

  • Modulation of Physicochemical Properties: The introduction of the polar oxazolidinone ring can significantly alter the solubility and other physicochemical properties of the parent molecule, which is a valuable tool in drug discovery for optimizing ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Bioisosteric Replacement: The oxazolidinone ring is a known pharmacophore found in antibiotics like linezolid.[14] Using this sulfonylating agent allows for the incorporation of this privileged scaffold.

Conclusion and Future Outlook

The selection of a sulfonylating agent is a nuanced decision that depends on the specific synthetic challenge. While established reagents like tosyl chloride and mesyl chloride remain workhorses in the field, novel agents such as (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride offer exciting new possibilities for chemical synthesis and drug design. Its unique structural features, including the potential for chirality transfer and the introduction of a biologically relevant moiety, make it a compelling choice for specialized applications. Further research and direct, data-driven comparative studies will be instrumental in fully elucidating the performance of this promising reagent and solidifying its place in the synthetic chemist's toolbox.

References

  • A Comparative Guide to Sulfonylating Agents for Amine Reactions - Benchchem.
  • Get to Know about Dansyl Chloride Reaction Mechanism - Echemi.
  • Dansyl chloride - Wikipedia.
  • Dansyl chloride - wikidoc.
  • A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus - Benchchem.
  • Tosylates And Mesyl
  • formation of tosylates & mesyl
  • Why do tosylation and mesylation of alcohols follow different mechanisms? - Chemistry Stack Exchange.
  • Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride - Benchchem.
  • Methanesulfonyl chloride - Wikipedia.
  • (2-oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride - MilliporeSigma.
  • Methanesulfonyl Chloride MSC - Intermedi
  • (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride, CAS [[1593906-79-6]] | BIOZOL.
  • WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl)

Sources

Comparative

A Tale of Two Sulfonylating Agents: A Comparative Guide to (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride and Tosyl Chloride for Sulfonamide Formation

For the modern researcher in drug discovery and synthetic chemistry, the choice of reagents is paramount to success. The formation of the sulfonamide bond, a cornerstone of many pharmaceutical compounds, often relies on...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and synthetic chemistry, the choice of reagents is paramount to success. The formation of the sulfonamide bond, a cornerstone of many pharmaceutical compounds, often relies on the reaction of an amine with a sulfonyl chloride. For decades, tosyl chloride (TsCl) has been the workhorse in this arena, a familiar and reliable tool. However, the demands of complex, stereospecific syntheses have spurred the exploration of more specialized reagents. This guide provides an in-depth comparison of the well-established tosyl chloride with the more niche, yet potentially advantageous, (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride.

This document will delve into the fundamental properties, reactivity, and practical applications of both reagents, offering experimental insights and data-driven comparisons to inform your synthetic strategy.

At a Glance: Key Differences and Strategic Considerations

FeatureTosyl Chloride (TsCl)(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride
Structure Aromatic sulfonyl chlorideAliphatic sulfonyl chloride with a chiral oxazolidinone moiety
Reactivity Moderately reactive, influenced by the electron-donating methyl group.Potentially more reactive due to the lack of aromatic resonance stabilization.
Key Advantage Well-established, cost-effective, and widely used. Extensive literature available.Chiral handle for potential diastereoselective reactions. Useful in the synthesis of complex molecules like Linezolid.
Primary Application General sulfonamide formation, alcohol protection.[][2]Synthesis of chiral sulfonamides and as a key intermediate in the synthesis of oxazolidinone-class antibiotics.
Byproducts p-Toluenesulfonic acid(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonic acid

Delving Deeper: A Head-to-Head Comparison

The Veteran: Tosyl Chloride (p-Toluenesulfonyl Chloride)

Tosyl chloride is an aromatic sulfonyl chloride that has been a staple in organic synthesis for decades. Its reactivity is well-understood, and its applications are vast, ranging from the formation of sulfonamides with primary and secondary amines to the protection of alcohols as tosylates, which are excellent leaving groups.[][2][3]

The reactivity of tosyl chloride is influenced by the para-methyl group, which is weakly electron-donating. This can slightly temper the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.

The Specialist: (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride

This reagent is an aliphatic sulfonyl chloride distinguished by the presence of a chiral 2-oxo-1,3-oxazolidinone ring. This structural feature is its defining characteristic and primary source of its synthetic utility. While not as universally employed as tosyl chloride, it plays a critical role in the synthesis of specific, high-value molecules, most notably the antibiotic Linezolid.[][4]

The oxazolidinone ring system is a well-known chiral auxiliary, and its incorporation into the sulfonylating agent opens up possibilities for stereocontrolled transformations. The aliphatic nature of the sulfonyl chloride also suggests a different reactivity profile compared to its aromatic counterpart.

Mechanistic Insights: The Sulfonamide Bond Formation

The fundamental reaction for sulfonamide formation with both reagents is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically required to neutralize the HCl generated.[2]

Sulfonamide Formation cluster_0 General Reaction R-SO2Cl R-SO₂Cl R-SO2NR'2 R-SO₂NR'₂ R-SO2Cl->R-SO2NR'2 Nucleophilic Attack R'2NH R'₂NH R'2NH->R-SO2NR'2 Base Base Base-H+Cl- Base·HCl Base->Base-H+Cl-

Caption: General mechanism of sulfonamide formation.

Experimental Data: A Comparative Overview

Direct, side-by-side comparative studies detailing the reaction of a wide range of amines with both sulfonyl chlorides are not extensively available in the literature for (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride. Its use is predominantly documented in the context of specific total syntheses. However, we can infer its reactivity and efficiency from its successful application in multi-step syntheses like that of Linezolid.

For tosyl chloride, a vast body of literature exists. Below is a representative table summarizing typical reaction conditions and yields for the formation of sulfonamides from tosyl chloride and various amines.

Table 1: Representative Data for Sulfonamide Formation using Tosyl Chloride

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilinePyridineDichloromethane0 to rt2-495[Fieser & Fieser, "Reagents for Organic Synthesis"]
BenzylamineTriethylamineDichloromethane0 to rt392[Pavia, Lampman, Kriz, "Introduction to Organic Laboratory Techniques"]
DiethylaminePyridineDiethyl etherrt588[Vogel's Textbook of Practical Organic Chemistry]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis using Tosyl Chloride

Tosyl_Chloride_Protocol start Start step1 Dissolve amine (1.0 eq) and pyridine (1.2 eq) in CH₂Cl₂ start->step1 step2 Cool to 0 °C step1->step2 step3 Add TsCl (1.1 eq) portion-wise step2->step3 step4 Stir at rt for 2-4 h step3->step4 step5 Work-up: Wash with aq. HCl, aq. NaHCO₃, and brine step4->step5 step6 Dry over Na₂SO₄, filter, and concentrate step5->step6 end Purified Sulfonamide step6->end

Caption: Experimental workflow for tosyl chloride sulfonamide synthesis.

Step-by-Step Methodology:

  • To a stirred solution of the amine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (5-10 mL per mmol of amine) at 0 °C, add tosyl chloride (1.1 equivalents) portion-wise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash successively with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Representative Procedure for the Formation of a Sulfonate Ester using a (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl Chloride Precursor (Adapted from Linezolid Synthesis)

This protocol describes the formation of the key mesylate intermediate in the synthesis of Linezolid, which is analogous to the reaction of the pre-formed sulfonyl chloride with an alcohol.

Oxazolidinone_Protocol start Start step1 Dissolve (S)-5-(hydroxymethyl)-oxazolidin-2-one derivative (1.0 eq) and triethylamine (1.5 eq) in CH₂Cl₂ start->step1 step2 Cool to 0 °C step1->step2 step3 Add methanesulfonyl chloride (1.2 eq) dropwise step2->step3 step4 Stir at 0 °C for 1 h, then rt for 2 h step3->step4 step5 Work-up: Quench with water, extract with CH₂Cl₂ step4->step5 step6 Dry, filter, and concentrate step5->step6 end Crude Sulfonate Ester step6->end

Caption: Workflow for forming a sulfonate ester with an oxazolidinone.

Step-by-Step Methodology:

  • Dissolve the (S)-5-(hydroxymethyl)-oxazolidin-2-one derivative (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Maintain the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.

  • Quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude sulfonate ester, which can often be used in the next step without further purification.

Causality Behind Experimental Choices

The choice of base is critical in sulfonamide synthesis. Pyridine and triethylamine are commonly used to scavenge the HCl produced. The choice between them can depend on the specific substrate and desired reaction rate. Dichloromethane is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds. The reaction is typically initiated at 0 °C to control the initial exotherm and then warmed to room temperature to drive the reaction to completion.

Trustworthiness: A Self-Validating System

The protocols described are based on well-established and widely published methodologies. The progress of these reactions can be easily monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion: Choosing the Right Tool for the Job

Tosyl chloride remains the undisputed, cost-effective choice for routine sulfonamide synthesis. Its reactivity is predictable, and a wealth of literature supports its use. For most standard applications, it is the go-to reagent.

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride , on the other hand, is a specialized tool. Its primary advantage lies in its inherent chirality, making it a valuable reagent in asymmetric synthesis where the introduction of a chiral sulfonamide is desired. Its application in the synthesis of complex, biologically active molecules like Linezolid underscores its utility in scenarios where stereochemical control is paramount. While not a direct replacement for tosyl chloride in all applications, it offers a powerful alternative for the discerning synthetic chemist focused on chiral drug development.

Ultimately, the choice between these two reagents will be dictated by the specific goals of the synthesis. For routine applications, the veteran, tosyl chloride, is more than sufficient. For complex, stereospecific challenges, the specialist, (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride, provides a unique and powerful solution.

References

  • Wikipedia. 4-Toluenesulfonyl chloride. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Brooks/Cole.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Der Pharma Chemica. A new and alternate synthesis of Linezolid: An antibacterial agent. [Link]

  • Beilstein Journal of Organic Chemistry. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

Sources

Validation

Comparative Guide: Antibacterial Activity of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl Chloride Derivatives vs. Standard Oxazolidinones

Executive Summary As a Senior Application Scientist specializing in antimicrobial drug development, I frequently evaluate novel pharmacophores designed to bypass emerging bacterial resistance. The oxazolidinone class, pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in antimicrobial drug development, I frequently evaluate novel pharmacophores designed to bypass emerging bacterial resistance. The oxazolidinone class, pioneered by Linezolid, serves as a critical line of defense against Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)[1]. However, the clinical utility of Linezolid is increasingly threatened by ribosomal mutations[2].

To overcome this, researchers are shifting away from the traditional C5-acetamide structure, utilizing (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS 1593906-79-6) as a versatile building block to synthesize next-generation sulfonate and sulfonamide derivatives[3]. This guide objectively compares the antibacterial performance of these methanesulfonyl-derived oxazolidinones against traditional standards, detailing the mechanistic causality and providing self-validating experimental workflows for your own drug discovery pipelines.

Mechanistic Causality: Why the Methanesulfonyl Modification?

Traditional oxazolidinones rely on a C5-acetamide group to anchor the molecule within the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, thereby inhibiting the formation of the 70S initiation complex[1]. Resistance typically arises from mutations in the 23S rRNA (e.g., the G2576T mutation) that disrupt this critical hydrogen-bonding network[2].

By utilizing (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride to introduce a sulfonyl group at the C5 position, scientists fundamentally alter the molecule's steric and electronic profile[4]. The resulting sulfonamide or sulfonate moieties provide alternative hydrogen-bond acceptors and donors. This structural pivot effectively bypasses the mutated binding pockets that render Linezolid ineffective. This causality explains why specific methanesulfonyl derivatives (such as YC-20) exhibit enhanced ribosomal binding affinity and up to a 4-fold increase in potency against resistant isolates[5].

MOA A Methanesulfonyl Oxazolidinone Derivative B Bacterial Cell Penetration A->B Diffusion C 50S Ribosomal Subunit (Peptidyl Transferase Center) B->C Target Binding D Altered Hydrogen Bonding (Bypassing 23S rRNA Mutations) C->D Sulfonyl Group Interaction E Inhibition of 70S Initiation Complex D->E Steric Blockade F Bacteriostatic Effect against MRSA/VRE E->F Translation Arrest

Mechanism of action and ribosomal binding pathway for methanesulfonyl oxazolidinone derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of these derivatives requires a rigorous, self-validating system encompassing both chemical synthesis and biological screening.

Protocol A: Synthesis of Sulfonamide Derivatives

The conversion of the methanesulfonyl chloride intermediate into active derivatives must be strictly controlled to prevent premature hydrolysis of the sulfonyl chloride group.

  • Preparation : Dissolve 1.0 equivalent of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride in anhydrous dichloromethane (CH2Cl2) under an inert argon atmosphere.

  • Amine Addition : Add 2.0 equivalents of triethylamine (TEA) as an acid scavenger. Cool the reaction mixture to 0°C[4].

  • Coupling : Slowly add 1.2 equivalents of the target amine (e.g., substituted aniline or aliphatic amine) dropwise to prevent exothermic degradation.

  • Reaction : Allow the mixture to warm to ambient temperature and stir overnight (approx. 12-16 hours)[4].

  • Validation & Purification : Monitor reaction completion via TLC. Quench with distilled water, extract the organic layer, wash with brine, and dry over anhydrous MgSO4. Purify the crude product using silica gel flash chromatography. Self-Validation: Confirm the structural integrity and absence of the chloride leaving group via 1H-NMR and LC-MS before proceeding to biological assays.

Protocol B: In Vitro Antibacterial Screening (MIC Determination)
  • Inoculum Preparation : Cultivate clinical isolates (e.g., MRSA, VRE) on blood agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL)[6].

  • Dilution : Prepare two-fold serial dilutions of the synthesized oxazolidinone derivatives and Linezolid (as the clinical control) in cation-adjusted Mueller-Hinton broth.

  • Incubation : Inoculate 96-well microtiter plates with the bacterial suspension and incubate at 37°C for 18-24 hours[4].

  • Validation : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that completely inhibits visible bacterial growth. Self-Validation: Every plate must include a positive growth control (broth + bacteria, no drug) to confirm isolate viability, and a negative sterility control (broth only) to rule out contamination.

Workflow S1 (2-Oxo-1,3-oxazolidin-5-yl) methanesulfonyl chloride S2 Amine Substitution (TEA, CH2Cl2, 0°C) S1->S2 Nucleophilic Attack S3 Flash Chromatography & LC-MS Validation S2->S3 70-85% Yield S4 Broth Microdilution (MRSA, VRE Isolates) S3->S4 Pure Compounds S5 MIC Determination vs. Linezolid Control S4->S5 18-24h Incubation

Experimental workflow for the synthesis and in vitro MIC screening of oxazolidinone derivatives.

Comparative Performance Data

The substitution of the conventional acetamide group with a sulfonyl-derived moiety yields significant improvements in antibacterial activity. The table below summarizes the comparative MIC data for Linezolid versus a leading methanesulfonyl-derived oxazolidinone (YC-20) across key Gram-positive pathogens[6].

Bacterial StrainLinezolid MIC50 (µg/mL)Linezolid MIC90 (µg/mL)Methanesulfonyl Derivative (YC-20) MIC50 (µg/mL)Methanesulfonyl Derivative (YC-20) MIC90 (µg/mL)
Staphylococcus aureus (MRSA)2.04.0<0.52.0
Enterococcus faecalis (VRE)2.04.00.51.0
Streptococcus pneumoniae1.02.0<0.50.5
Staphylococcus epidermidis (MSSA)1.02.01.02.0

Data Interpretation : The methanesulfonyl derivative demonstrates a markedly superior profile against highly resistant strains like MRSA and VRE, with MIC90 values reaching up to 2 to 4 times lower than the clinical standard[5],[6]. The only exception is methicillin-susceptible S. epidermidis, where the activity remains comparable to Linezolid[6], indicating that the structural modification is particularly advantageous for overcoming specific resistance mechanisms rather than acting as a universal broad-spectrum enhancer.

Conclusion

The strategic utilization of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride enables the synthesis of highly potent, next-generation oxazolidinone derivatives. By replacing the traditional C5-acetamide with a sulfonamide or sulfonate group, drug developers can effectively alter the ribosomal binding dynamics. This approach successfully overcomes established target-site resistance mechanisms while maintaining, and often exceeding, the excellent Gram-positive coverage expected from this antibiotic class.

References
  • Cui, Y., et al. (2003). "Synthesis and antibacterial activity of oxazolidinone containing sulphonyl group." PubMed / National Institutes of Health. URL:[Link]

  • Cui, Y., Dang, Y., Yang, Y., Zhang, S., & Ji, R. (2006). "Antibacterial activity of YC-20, a new oxazolidinone." Journal of Antimicrobial Chemotherapy, 58(2), 452-454. URL:[Link]

  • Frontiers in Chemistry. (2022). "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents." Frontiers. URL: [Link]

  • Research Journal of Pharmacy and Technology. (2014). "Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities." RJPT. URL: [Link]

  • MDPI. (2014). "Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains." Molecules. URL:[Link]

  • Journal of Medicinal Chemistry. (2005). "Conformational Constraint in Oxazolidinone Antibacterials." ACS Publications. URL: [Link]

Sources

Comparative

Spectroscopic Analysis and Performance Comparison of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl Chloride in Sulfonamide Synthesis

Executive Summary The oxazolidinone pharmacophore is a cornerstone in modern medicinal chemistry, functioning as the core scaffold for critical antibacterial agents (e.g., Linezolid) and antithrombotic drugs (e.g., Rivar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinone pharmacophore is a cornerstone in modern medicinal chemistry, functioning as the core scaffold for critical antibacterial agents (e.g., Linezolid) and antithrombotic drugs (e.g., Rivaroxaban). Traditionally, synthesizing complex oxazolidinone derivatives required multi-step de novo ring construction. However, the commercial availability of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (CAS: 1593906-79-6) has enabled a late-stage functionalization approach.

This guide objectively compares the performance of this pre-formed reagent against traditional de novo synthesis methods, provides a self-validating experimental protocol, and details the spectroscopic analysis required to verify the resulting oxazolidinone-sulfonamide hybrids.

Mechanistic Overview & Reaction Pathway

The synthesis of oxazolidinone-sulfonamide hybrids utilizing (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride proceeds via a classical bimolecular nucleophilic substitution ( SN​2 ) at the sulfonyl sulfur. The highly electrophilic nature of the sulfonyl chloride allows for rapid coupling with primary or secondary amines. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical; it neutralizes the HCl byproduct without competing with the amine for the electrophile, thereby preventing the formation of base-derived sulfonamide impurities.

G A Amine Precursor D S_N2 Substitution A->D B (2-Oxo-1,3-oxazolidin-5-yl) methanesulfonyl chloride B->D C Base (DIPEA/Pyridine) C->D E Sulfonamide Hybrid D->E High Yield

Reaction pathway for oxazolidinone-sulfonamide synthesis via direct sulfonylation.

Comparative Performance Guide

When designing a synthetic route for oxazolidinone derivatives, chemists typically choose between Method A (Direct Sulfonylation using the pre-formed CAS 1593906-79-6 reagent) and Method B (De Novo Ring Synthesis using epichlorohydrin and an N-aryl-carbamate, as documented in [1]).

Method A demonstrates superior performance because it bypasses the regioselectivity issues inherent to epoxide ring-opening. In Method B, the nucleophilic attack on epichlorohydrin often yields a mixture of regioisomers, drastically reducing the overall yield and complicating chromatographic purification.

Table 1: Performance Comparison of Synthesis Methods
Performance MetricMethod A: Direct Sulfonylation (CAS 1593906-79-6)Method B: De Novo Ring Synthesis (Epichlorohydrin Route)
Overall Yield 82% – 88%45% – 55%
Reaction Steps 1 (Direct Coupling)3 (Coupling, Cyclization, Deprotection)
Crude Purity (LC-MS) > 90% (Minimal side products)< 70% (Epoxide opening regioisomers present)
Time to Product 4 – 6 hours48 – 72 hours
Scalability & Safety High (Avoids highly toxic epoxides)Moderate (Requires handling of hazardous epichlorohydrin)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates an in-process chemical quench to validate reaction completion before proceeding to workup.

Materials:

  • (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (1.0 equiv)

  • Primary Amine (e.g., Aniline derivative) (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the primary amine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the sulfonylation.

  • Addition: Dissolve (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Validation (Methanol Quench): Extract a 10 µL aliquot of the reaction mixture and dilute it in 1 mL of methanol.

    • Causality: Methanol rapidly reacts with any unconsumed sulfonyl chloride to form a methyl sulfonate ester. Analyze this sample via LC-MS. The absence of the methyl ester mass ( [M+CH3​O]+ ) and the dominant presence of the target sulfonamide mass confirms total consumption of the electrophile.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl . Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

G S1 Crude Reaction Mixture S2 Aqueous Workup & Extraction S1->S2 S3 Column Chromatography S2->S3 S4 Spectroscopic Analysis S3->S4 S5 Validated Pure Product S4->S5

Workflow for the isolation and spectroscopic validation of sulfonamide products.

Spectroscopic Analysis of Products

Accurate spectroscopic characterization is vital to confirm the structural integrity of the oxazolidinone ring and the newly formed sulfonamide linkage. The data below represents the expected shifts for a model product: N-phenyl-(2-oxo-1,3-oxazolidin-5-yl)methanesulfonamide.

Causality in Spectral Shifts
  • 1H NMR (Upfield Shift): In the starting material, the −CH2​− protons adjacent to the sulfonyl chloride are highly deshielded (~4.1 ppm). Upon conversion to the sulfonamide, the electron-withdrawing effect is slightly reduced, causing these protons to shift upfield to ~3.4 ppm.

  • IR (Ring Strain): The cyclic carbamate C=O stretch appears at a higher wavenumber (~1750 cm⁻¹) compared to acyclic amides (~1650 cm⁻¹). This is caused by the ring strain of the five-membered heterocycle, which increases the s-character of the carbon atom and strengthens the C=O bond, a hallmark of intact oxazolidinones as noted in [2].

Table 2: Quantitative Spectroscopic Data Summary
Analytical MethodKey Signal / ShiftAssignmentStructural Confirmation
1H NMR (400 MHz, DMSO- d6​ ) δ 9.85 (s, 1H) −SO2​NH− Confirms successful sulfonamide coupling.
1H NMR δ 7.50 (br s, 1H)Oxazolidinone Ring N−H Confirms the oxazolidinone ring remains intact and unsubstituted at N3.
1H NMR δ 4.95 (m, 1H) C5−H (Ring chiral center)Validates the preservation of the stereocenter.
1H NMR δ 3.45 (m, 2H) −CH2​−SO2​− Upfield shift confirms conversion from sulfonyl chloride.
13C NMR (100 MHz, DMSO- d6​ ) δ 158.5Carbamate C=O Confirms cyclic carbamate carbon.
FT-IR (ATR)1750 cm⁻¹ C=O stretchHigh wavenumber indicates 5-membered ring strain.
FT-IR (ATR)1330 cm⁻¹, 1150 cm⁻¹ SO2​ asym/sym stretchConfirms the presence of the sulfonyl group.
ESI-MS [M+H]+ and [M+Na]+ Molecular IonConfirms exact mass of the hybrid product.

References

  • Beilstein Journal of Organic Chemistry: One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. Beilstein J. Org. Chem.[Link]

  • MDPI Molecules: A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. [Link]

  • Arkivoc: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]

Sources

Validation

Efficacy of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl Chloride Derivatives Against Resistant Bacteria: A Comparative Guide

Executive Summary & Chemical Context The emergence of multidrug-resistant (MDR) Gram-positive pathogens—specifically Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Penicil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The emergence of multidrug-resistant (MDR) Gram-positive pathogens—specifically Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Penicillin-Resistant Streptococcus pneumoniae (PRSP)—has necessitated the continuous evolution of the oxazolidinone class of antibiotics.

At the heart of oxazolidinone drug development is a critical synthetic intermediate: (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride . This precursor provides the foundational 2-oxazolidinone core. More importantly, its methanesulfonate (mesylate) moiety acts as an optimal leaving group, allowing medicinal chemists to install the C5-aminomethyl side chain—the exact pharmacophore required for ribosomal binding and antibacterial efficacy[1].

This guide provides an objective comparison of the final active derivatives synthesized from this core intermediate, contrasting first-generation standards (Linezolid) with second-generation agents (Tedizolid) and novel investigational scaffolds (e.g., pleuromutilin hybrids).

Mechanism of Action: The Ribosomal Target

Unlike β-lactams that target cell wall synthesis, oxazolidinone derivatives are protein synthesis inhibitors. They operate via a unique mechanism that prevents cross-resistance with other ribosomal inhibitors (like macrolides or tetracyclines).

The active derivatives bind directly to the A-site pocket of the 50S ribosomal subunit at the Peptidyl Transferase Center (PTC)[1]. By occupying this space, the drug physically blocks the positioning of the initiator fMet-tRNA, thereby halting the formation of the functional 70S initiation complex and arresting bacterial translation before it begins[1].

MOA Drug Oxazolidinone Derivative Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Drug->Ribosome Binds to A-site pocket Complex 70S Initiation Complex Ribosome->Complex Prevents assembly tRNA Initiator fMet-tRNA tRNA->Complex Blocked from P-site Synthesis Bacterial Protein Synthesis Complex->Synthesis Halted

Mechanism of action: oxazolidinone-mediated inhibition of the 70S ribosomal initiation complex.

Comparative Efficacy Profiles

The structural evolution of the oxazolidinone core has yielded derivatives with vastly different efficacy profiles. While the C5-acetamide group (derived from the methanesulfonyl chloride intermediate) remains highly conserved, modifications to the N-aryl rings dictate the compound's potency.

  • First-Generation (Linezolid): The clinical baseline. While highly effective, linezolid typically requires higher Minimum Inhibitory Concentrations (MICs) of 1.0 to 4.0 µg/mL against MRSA and VRE[2].

  • Second-Generation (Tedizolid): Features a modified D-ring (tetrazole) that provides additional hydrogen bonding within the PTC. Tedizolid demonstrates 4- to 8-fold greater in vitro potency than linezolid against staphylococci and enterococci, with MICs routinely between 0.125 and 0.5 µg/mL[3],[2].

  • Investigational Hybrids (Pleuromutilin-Oxazolidinones): Recent drug development has fused the oxazolidinone core with pleuromutilin scaffolds to create dual-targeting agents. These derivatives show potent activity against MRSA (MIC 0.125–2.0 µg/mL) and reduce the likelihood of mutational resistance[4].

  • Investigational Isosteres (Benzothiazinyl-Oxazolidinones): Substitution of the standard morpholine ring with a benzothiazinyl group has been explored, though some derivatives exhibit a slight decrease in antibacterial activity compared to linezolid (MICs 2.0–4.0 µg/mL)[5].

Quantitative Efficacy Comparison (MIC Ranges)
Derivative ClassRepresentative CompoundMRSA MIC (µg/mL)VRE MIC (µg/mL)PRSP MIC (µg/mL)Key Structural Modification
First-Generation Linezolid1.0 - 4.01.0 - 4.00.5 - 2.0Standard morpholine C-ring
Second-Generation Tedizolid0.125 - 0.50.25 - 0.50.125 - 0.25Modified D-ring (tetrazole)
Investigational Pleuromutilin Hybrids0.125 - 2.0N/AN/ADual-targeting hybrid scaffold
Investigational Benzothiazinyl2.0 - 4.0N/AN/AIsosteric substitution

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of active derivatives from the (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride intermediate, followed by standardized in vitro efficacy validation.

Protocol A: Synthesis of Active Oxazolidinones

SynthesisWorkflow Mesylate (2-Oxo-1,3-oxazolidin-5-yl) methanesulfonyl chloride Azide Azide Intermediate (NaN3, DMF, 70°C) Mesylate->Azide Nucleophilic Substitution Amine Amine Intermediate (H2, Pd/C or PPh3) Azide->Amine Reduction Active Active Oxazolidinone (Ac2O, Pyridine) Amine->Active Acylation

Synthesis workflow from the methanesulfonyl chloride intermediate to the active oxazolidinone.

Step 1: Azidation

  • Procedure: Dissolve the methanesulfonyl chloride intermediate in anhydrous N,N-Dimethylformamide (DMF). Add a slight molar excess of sodium azide (NaN₃) and heat the reaction to 70°C for 4 hours.

  • Causality: The methanesulfonate (mesylate) is a highly polarized, excellent leaving group. DMF is chosen as a polar aprotic solvent to solvate the sodium cation, leaving the azide anion "naked" and highly nucleophilic, ensuring an efficient Sₙ2 displacement.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate. The complete disappearance of the mesylate spot confirms total conversion.

Step 2: Reduction to Amine

  • Procedure: Perform a Staudinger reduction using triphenylphosphine (PPh₃) in a THF/H₂O mixture, or utilize catalytic hydrogenation (H₂, Pd/C).

  • Causality: Azides are stable but biologically inactive in the ribosomal pocket. Reduction yields the primary amine necessary for final pharmacophore assembly. Staudinger reduction is specifically chosen if the N-aryl ring contains reducible functional groups (like alkenes) that would be destroyed by Pd/C hydrogenation.

  • Self-Validation: A Ninhydrin stain on the TLC plate will turn deep purple, confirming the presence of the newly formed primary amine.

Step 3: Acylation

  • Procedure: React the amine with acetic anhydride (Ac₂O) in the presence of pyridine at 0°C, warming to room temperature.

  • Causality: The resulting acetamide group is the critical pharmacophore; it acts as an essential hydrogen bond donor/acceptor within the PTC of the bacterial ribosome[1]. Pyridine acts dually as a nucleophilic catalyst (forming a reactive acylpyridinium intermediate) and an acid scavenger to neutralize the acetic acid byproduct.

  • Self-Validation: Conduct LC-MS analysis to confirm the target molecular weight and ensure >95% purity prior to biological screening.

Protocol B: In Vitro Broth Microdilution (MIC Determination)
  • Procedure: Prepare serial two-fold dilutions of the synthesized oxazolidinone derivatives in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Inoculate the wells with a standardized bacterial suspension yielding a final concentration of 5 × 10⁵ CFU/mL. Incubate at 35°C for 16–20 hours.

  • Causality: CAMHB is strictly required because standardized physiological concentrations of calcium and magnesium stabilize the bacterial cell membrane, ensuring reproducible growth rates. The specific inoculum size of 5 × 10⁵ CFU/mL prevents the "inoculum effect," where artificially high bacterial densities overwhelm the drug and simulate false resistance.

  • Self-Validation: Always include quality control strains (e.g., S. aureus ATCC 29213) with known linezolid and tedizolid MIC ranges to validate the assay's accuracy[2].

Protocol C: Time-Kill Kinetics Assay
  • Procedure: Expose logarithmic-phase bacterial cultures (~10⁶ CFU/mL) to the derivative at 1×, 2×, 4×, and 8× the determined MIC. Extract aliquots at 0, 4, 8, 12, 24, and 72 hours. Plate on agar to quantify viable CFU/mL.

  • Causality: MIC assays only measure growth inhibition (bacteriostatic activity). Time-kill assays are essential to determine if a derivative is bactericidal (defined as a ≥3 log₁₀ reduction in CFU). Extended monitoring up to 72 hours is critical because oxazolidinones often exhibit delayed bactericidal activity in vivo[6].

  • Self-Validation: A growth control (no drug) must demonstrate logarithmic growth, reaching ≥10⁸ CFU/mL by 24 hours. If the control fails to grow, the assay is invalid as the bacteria were not actively dividing.

References

  • [3] Comparative in vitro potency and kill curve activity of tedizolid and linezolid against Gram-positive bacteria isolated from Chinese hospitalized patients in 2013–2016. Taylor & Francis. URL:[Link]

  • [6] Comparative Efficacies of Human Simulated Exposures of Tedizolid and Linezolid against Staphylococcus aureus in the Murine Thigh Infection Model. Antimicrobial Agents and Chemotherapy (ASM Journals). URL:[Link]

  • [2] In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia. PMC. URL:[Link]

  • [5] Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. URL:[Link]

  • [1] Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. URL:[Link]

  • [4] Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent. ACS Infectious Diseases. URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Targets of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals The (2-oxo-1,3-oxazolidin-5-yl)methyl moiety represents a privileged scaffold in medicinal chemistry, giving rise to a clinically significant class of synth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The (2-oxo-1,3-oxazolidin-5-yl)methyl moiety represents a privileged scaffold in medicinal chemistry, giving rise to a clinically significant class of synthetic compounds. While (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride itself is a reactive intermediate used in the synthesis of these derivatives, its progeny have been successfully developed into potent therapeutic agents. This guide provides an in-depth comparison of the biological targets of these derivatives, supported by experimental data and methodologies, to aid researchers in the design and development of novel therapeutics based on this versatile chemical framework.

The Oxazolidinone Core: A Versatile Pharmacophore

The 2-oxazolidinone ring system is the central structural feature of a diverse range of biologically active molecules.[1] Its derivatives have been investigated for a multitude of therapeutic applications, including antibacterial, antitubercular, anticancer, anti-inflammatory, and neurological activities.[1] The biological versatility of these compounds is largely dictated by the nature of the substituents at the C-5 and N-3 positions of the oxazolidinone ring.[2] This guide will focus on the two most prominent and well-characterized biological targets of this class of compounds: the bacterial ribosome and monoamine oxidase.

Primary Target: The Bacterial 50S Ribosomal Subunit - Inhibition of Protein Synthesis

The most significant therapeutic application of oxazolidinone derivatives is as antibiotics.[3][4] Compounds such as Linezolid, Tedizolid, Sutezolid, Radezolid, and Posizolid are potent inhibitors of bacterial protein synthesis.[4][5][6][7][8]

Mechanism of Action

Oxazolidinones exert their bacteriostatic, and in some cases bactericidal, activity by binding to the 50S subunit of the bacterial ribosome.[9] This interaction occurs at the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation.[10] Specifically, these compounds bind to the 23S ribosomal RNA (rRNA) at the A-site pocket.[10][11]

By occupying this crucial space, oxazolidinones sterically hinder the correct positioning of the initiator fMet-tRNA (N-formylmethionyl-tRNA), thereby preventing its association with the ribosome.[10][12] This blockade of the initiation complex formation is a unique mechanism among protein synthesis inhibitors, most of which target the elongation phase.[10] This distinct mechanism is a key factor in the lack of cross-resistance with other classes of antibiotics.[10][12]

Oxazolidinone Mechanism of Action cluster_ribosome Bacterial Ribosome 30S 30S Subunit 70S_IC Functional 70S Initiation Complex 30S->70S_IC Forms 50S 50S Subunit (23S rRNA) 50S->70S_IC 50S->Block mRNA mRNA mRNA->30S Binds fMet_tRNA fMet-tRNA fMet_tRNA->30S Binds Oxazolidinone Oxazolidinone Derivative Oxazolidinone->50S Binds to A-site pocket Protein_Synthesis Protein Synthesis 70S_IC->Protein_Synthesis Initiates Block->70S_IC Prevents Formation

Caption: Inhibition of bacterial protein synthesis by oxazolidinone derivatives.

Comparative In Vitro Activity of Antibacterial Oxazolidinone Derivatives

The antibacterial potency of various oxazolidinone derivatives can be compared using their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

DerivativeTarget OrganismMIC Range (μg/mL)Key Features
Linezolid Gram-positive bacteria (MRSA, VRE)0.25 - 4[13]First-in-class, widely used.[4]
Tedizolid Gram-positive bacteria (MRSA)0.125 - 0.5[13]4-16 times more potent than linezolid against staphylococci and enterococci.[14]
Sutezolid Mycobacterium tuberculosis0.125 (vs. Isoniazid 0.2)[15]Enhanced antimycobacterial potency compared to linezolid.[5]
Radezolid Gram-positive bacteriaMIC90 of 0.5 vs 2.0 for linezolid against MRSA[16]Improved activity against linezolid-resistant strains.[17]
Posizolid M. tuberculosis, pneumococci0.125 - 4[7]Shows good anti-mycobacterial activity.[18]

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus

Secondary Target: Monoamine Oxidase (MAO) - Implications for Selectivity

A notable off-target activity of some oxazolidinone derivatives is the inhibition of monoamine oxidases (MAOs), enzymes that catalyze the oxidation of monoamines such as serotonin, norepinephrine, and dopamine.[9][19] This is due to the structural similarity of some oxazolidinones to known MAO inhibitors like toloxatone.[20][21]

MAO-A vs. MAO-B Inhibition

There are two main isoforms of MAO: MAO-A and MAO-B. Inhibition of MAO-A is associated with antidepressant effects, while inhibition of MAO-B is used in the treatment of Parkinson's disease.[1] For oxazolidinones developed as antibacterials, MAO inhibition is an undesirable side effect that can lead to drug-drug interactions, particularly with serotonergic agents.[22]

Comparative MAO Inhibitory Activity

The inhibitory potency against MAO is typically measured by the Ki value, which represents the concentration of inhibitor required to produce half-maximum inhibition.

DerivativeTargetKi (µM)Selectivity
Linezolid MAO-A & MAO-BReversible, nonselective inhibitor[9]Non-selective
5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones MAO-A0.004 - 0.52[23]Highly selective for MAO-A
5-(hydroxamic acid)methyl oxazolidinone derivatives MAO-A & MAO-BModerate inhibitorsSelective for MAO-B[20]

The development of newer oxazolidinone antibiotics has focused on reducing MAO inhibitory activity to improve their safety profile. For instance, tedizolid has a lower risk of drug-drug interactions with serotonergic and adrenergic compounds compared to linezolid.[13]

Experimental Protocols for Target Identification and Validation

The determination of biological targets and the quantification of compound activity are crucial steps in drug discovery. The following are standard experimental workflows for characterizing oxazolidinone derivatives.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is used to assess the in vitro antibacterial activity of an oxazolidinone derivative.

1. Preparation of Bacterial Inoculum:

  • Culture the test bacterium (e.g., Staphylococcus aureus) in appropriate broth medium overnight at 37°C.
  • Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the oxazolidinone derivative in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension.
  • Include positive (bacteria only) and negative (broth only) controls.
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • Visually inspect the microtiter plate for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

"Start" [shape=ellipse, label="Start", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prep_Inoculum" [label="Prepare Bacterial\nInoculum"]; "Prep_Dilutions" [label="Prepare Compound\nSerial Dilutions"]; "Inoculate" [label="Inoculate Microtiter\nPlate"]; "Incubate" [label="Incubate at 37°C\nfor 18-24h"]; "Read_Results" [label="Visually Assess\nBacterial Growth"]; "Determine_MIC" [label="Determine MIC Value"]; "End" [shape=ellipse, label="End", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prep_Inoculum"; "Start" -> "Prep_Dilutions"; "Prep_Inoculum" -> "Inoculate"; "Prep_Dilutions" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; "Determine_MIC" -> "End"; }

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